PdCl2(Amphos)2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H58Cl2N2P2Pd+2 |
|---|---|
Molekulargewicht |
710.1 g/mol |
IUPAC-Name |
ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;dichloropalladium |
InChI |
InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2 |
InChI-Schlüssel |
DWOZNANUEDYIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [PdCl₂(Amphos)₂]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), commonly referred to as PdCl₂(Amphos)₂, is a highly effective and versatile palladium(II) catalyst. It is particularly valued for its efficacy in a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals and functional materials. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of PdCl₂(Amphos)₂, with a focus on practical experimental details and data presentation for the research community.
Physicochemical Properties
PdCl₂(Amphos)₂ is a yellow, air-stable solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C₃₂H₅₆Cl₂N₂P₂Pd | [1][2][3] |
| Molecular Weight | 708.07 g/mol | [1][3] |
| Appearance | Yellow to orange powder/crystals | [3] |
| CAS Number | 887919-35-9 | [1][2][4] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | |
| Storage | Store at 4°C, protected from light, under a nitrogen atmosphere. | [2] |
Synthesis of PdCl₂(Amphos)₂
The synthesis of PdCl₂(Amphos)₂ is typically achieved through the reaction of a palladium(II) precursor with two equivalents of the Amphos ligand ((4-dimethylaminophenyl)di-tert-butylphosphine). A common and effective method utilizes (1,5-cyclooctadiene)palladium(II) dichloride as the palladium source.
Experimental Protocol: Synthesis from (1,5-Cyclooctadiene)palladium(II) dichloride
This protocol outlines a representative synthesis of PdCl₂(Amphos)₂.
Materials:
-
(1,5-Cyclooctadiene)palladium(II) dichloride (Pd(cod)Cl₂)
-
(4-dimethylaminophenyl)di-tert-butylphosphine (Amphos)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a reaction flask, add (1,5-cyclooctadiene)palladium(II) dichloride.
-
Purge the flask with a stream of inert gas (Nitrogen or Argon) to establish an inert atmosphere.
-
Add two equivalents of (4-dimethylaminophenyl)di-tert-butylphosphine to the flask.
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by the precipitation of the yellow product.
-
After stirring for a sufficient period (e.g., overnight) to ensure complete reaction, the solid product is isolated.
-
Isolate the product by filtration.
-
Wash the filtered solid with a small amount of cold, anhydrous THF to remove any unreacted starting materials.
-
Dry the product under vacuum to yield PdCl₂(Amphos)₂ as a yellow powder.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of PdCl₂(Amphos)₂.
Spectral Characterization
| Technique | Expected Chemical Shifts (δ) and Multiplicities |
| ¹H NMR | Aromatic protons, N-methyl protons, and tert-butyl protons. |
| ³¹P NMR | A single resonance in the phosphine region, indicative of the two equivalent phosphorus atoms coordinated to the palladium center. |
Applications in Organic Synthesis
PdCl₂(Amphos)₂ is a preeminent catalyst for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its high activity and stability make it suitable for coupling a wide range of substrates, including challenging heteroaryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide and a Boronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using PdCl₂(Amphos)₂.
Materials:
-
Aryl halide (e.g., aryl chloride, bromide, or iodide)
-
Aryl boronic acid
-
PdCl₂(Amphos)₂ (catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, aryl boronic acid, base, and PdCl₂(Amphos)₂.
-
Purge the vessel with an inert gas.
-
Add the solvent system to the reaction mixture.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Safety Information
PdCl₂(Amphos)₂ should be handled by trained personnel in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
PdCl₂(Amphos)₂ is a robust and highly active palladium catalyst with broad applicability in synthetic organic chemistry. Its air-stability and effectiveness in coupling challenging substrates make it a valuable tool for researchers in both academic and industrial settings, particularly in the fields of drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the laboratory.
References
In-Depth Technical Guide: Characterization of PdCl2(Amphos)2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II), commonly known as PdCl2(Amphos)2. This palladium complex is a highly effective and versatile catalyst in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceutical agents.
Core Compound Information
| Property | Data |
| Chemical Name | Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) |
| Common Name | This compound |
| CAS Number | 887919-35-9 |
| Molecular Formula | C32H56Cl2N2P2Pd |
| Molecular Weight | 708.08 g/mol |
| Appearance | Light yellow to yellow to orange powder or crystalline solid.[1] |
| Primary Application | Catalyst for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2] |
Synthesis and Handling
Detailed experimental protocols for the synthesis of this compound have been reported, ensuring its accessibility for research and development. The compound is air-stable, which simplifies handling compared to many other phosphine-based palladium catalysts.
Experimental Protocols
Two common methods for the synthesis of this compound are outlined below:
Method 1: From (1,5-Cyclooctadiene)palladium(II) dichloride
-
Reaction: (1,5-Cyclooctadiene)palladium(II) dichloride is reacted with two equivalents of di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos) in an inert solvent.
-
Procedure: To a solution of (1,5-cyclooctadiene)palladium(II) dichloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of di-tert-butyl(4-dimethylaminophenyl)phosphine in THF is added. The reaction mixture is stirred at room temperature, during which the product precipitates as a solid. The solid is then collected by filtration, washed with fresh solvent, and dried under vacuum to yield the desired product.
Method 2: From Bis(acetonitrile)palladium(II) dichloride
-
Reaction: Bis(acetonitrile)palladium(II) dichloride is used as the palladium precursor and is reacted with the Amphos ligand.
-
Procedure: In a reaction vessel under an inert atmosphere, bis(acetonitrile)palladium(II) dichloride is suspended in anhydrous THF. To this suspension, di-tert-butyl(4-dimethylaminophenyl)phosphine is added, and the mixture is stirred at room temperature. The product, this compound, precipitates from the solution and is isolated by filtration, followed by washing and drying.
The synthesis workflow can be visualized as follows:
Characterization Data
Comprehensive characterization is essential to confirm the identity, purity, and structure of the catalyst. The following tables summarize the available quantitative data for this compound.
Elemental Analysis
Elemental analysis is a fundamental technique to verify the empirical formula of a synthesized compound.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 54.26 | 51.6 - 57.0 |
| Hydrogen (H) | 7.97 | Not Reported |
| Nitrogen (N) | 3.95 | 3.7 - 4.3 |
| Chlorine (Cl) | 10.01 | 9.5 - 10.5 |
| Palladium (Pd) | 14.99 | ~15.0, ≥14.27 |
Note: Experimental ranges are compiled from various sources. A purity of >98.0% has been reported based on elemental analysis. A certificate of analysis for one batch reported a purity of ≥97.0%.
Spectroscopic Data
Spectroscopic methods are critical for elucidating the structure of the complex. While detailed spectra are not consistently available in the public domain, the following information has been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
To date, detailed mass spectrometry data for this compound, including fragmentation patterns, has not been reported in the reviewed literature.
Logical Relationship in Catalysis
This compound serves as a precatalyst that, upon activation, generates the active catalytic species for cross-coupling reactions. The general logical flow of its role in a Suzuki-Miyaura coupling is depicted below.
Conclusion
This compound is a well-established and commercially available precatalyst with significant applications in synthetic chemistry. While detailed spectroscopic and crystallographic data are not widely disseminated in peer-reviewed literature, the available information from patents and supplier documentation provides a solid foundation for its use. The synthetic procedures are straightforward, and the reported elemental analysis confirms the composition and high purity of the commercially available material. For researchers and professionals in drug development, this compound represents a reliable and efficient tool for the construction of complex molecular architectures. It is recommended that users refer to the supplier's certificate of analysis for batch-specific purity information.
References
The Mechanism of PdCl2(Amphos)2 in Suzuki Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of catalyst is paramount to the success of these transformations, particularly when employing challenging substrates such as heteroaryl chlorides. PdCl2(Amphos)2, an air-stable palladium(II) precatalyst bearing the bulky, electron-rich phosphine ligand di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos), has emerged as a highly effective catalyst for such reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in Suzuki coupling, detailing the catalytic cycle, the critical role of the Amphos ligand, and relevant experimental protocols.
The Catalytic Cycle: A Step-by-Step Analysis
The Suzuki-Miyaura coupling reaction catalyzed by this compound proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The this compound precatalyst is first reduced in situ to the active Pd(0) species.
Oxidative Addition
The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to the coordinatively unsaturated 14-electron Pd(0) complex, L₂Pd⁰ (where L = Amphos). This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon and palladium-halogen bond, resulting in a square planar Pd(II) complex, L₂Pd(R¹)(X). The bulky and electron-donating nature of the Amphos ligand plays a crucial role in this step by increasing the electron density on the palladium center, which facilitates the oxidative addition process.[1][2]
Transmetalation
Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or other anionic ligand on the palladium complex is replaced by the R² group, yielding a new Pd(II) complex, L₂Pd(R¹)(R²). The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[2]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the Amphos ligand is thought to promote this step by creating steric pressure around the palladium center, favoring the formation of the C-C bond.[1][2]
The Pivotal Role of the Amphos Ligand
The efficacy of this compound in Suzuki coupling, particularly with challenging substrates like heteroaryl chlorides, is largely attributed to the unique properties of the Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) ligand.
-
Bulky and Electron-Rich Nature: The tert-butyl groups on the phosphorus atom create significant steric bulk, which promotes the formation of the highly reactive, monoligated Pd(0) intermediate (LPd⁰). This species is more reactive in the oxidative addition step compared to the bis-ligated complex. The electron-donating p-dimethylamino group on the phenyl ring increases the electron density at the palladium center, further facilitating oxidative addition.[1][2]
-
Stability: The this compound complex is air-stable, making it convenient to handle and store compared to many other palladium precatalysts.[3]
Quantitative Data Summary
While specific kinetic data for each step of the catalytic cycle with this compound is not extensively reported in the literature, comparative studies with other palladium catalysts highlight its efficiency, particularly for the coupling of heteroaryl chlorides.
| Catalyst | Aryl Halide | Boronic Acid | Product | Yield (%) | Time (h) | Temp (°C) | Ref. |
| This compound | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 2-(o-tolyl)-3-pyridinamine | 79 | 5 | 90 | |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 2-nitrobiphenyl | >95 | 0.17 (MW) | 120 | [4] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | [4] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 97 | 2 | RT | [4] |
Experimental Protocols
Synthesis of 2-(o-tolyl)-3-pyridinamine using this compound
This protocol details the Suzuki-Miyaura cross-coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid catalyzed by this compound.
Materials:
-
3-Amino-2-chloropyridine (0.8 g, 6.2 mmol)
-
2-Methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.)
-
This compound (0.044 g, 0.062 mmol, 1 mol%)
-
Potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.)
-
Toluene (20 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, this compound, and potassium carbonate.
-
Add toluene and deionized water to the vessel.
-
Under a nitrogen atmosphere, reflux the reaction mixture at 90 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to obtain 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle and the experimental workflow.
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with this compound.
Figure 2: Experimental workflow for the synthesis of 2-(o-tolyl)-3-pyridinamine.
Conclusion
This compound stands out as a robust and highly effective precatalyst for Suzuki-Miyaura cross-coupling reactions, particularly with challenging heteroaryl chlorides. Its mechanism of action is rooted in the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The superior performance of this catalyst is intrinsically linked to the steric and electronic properties of the Amphos ligand, which accelerates key steps in the catalytic cycle and stabilizes the active catalytic species. While detailed quantitative kinetic studies on this specific catalyst are limited, the existing body of research on bulky, electron-rich phosphine ligands provides a strong framework for understanding its efficacy. The provided experimental protocol serves as a practical guide for researchers leveraging the power of this compound in their synthetic endeavors.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | TCI AMERICA [tcichemicals.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of PdCl2(Amphos)2: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly known as PdCl2(Amphos)2, in a range of common organic solvents. This information is critical for researchers utilizing this versatile catalyst in various cross-coupling reactions, ensuring optimal reaction conditions and reproducibility.
Quantitative Solubility Data
| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 2 | 2.82 | 60 | Requires sonication and warming for dissolution[1]. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 2 | 2.82 | 60 | Requires sonication and warming. The use of non-hygroscopic DMSO is recommended as water content can impact solubility[1]. |
| Water | Aqueous | Insoluble | - | Ambient | [2] |
| Tetrahydrofuran (THF) | Ether | Data not available | - | - | Used as a reaction solvent in the synthesis of the complex, suggesting at least moderate solubility, though precipitation of the product is also noted. |
| Chloroform | Chlorinated | Soluble | - | - | Qualitative descriptions indicate solubility[3]. |
| Toluene | Aromatic | Data not available | - | - | Frequently used as a solvent in reactions catalyzed by this compound, implying sufficient solubility for catalytic activity. |
| Methanol | Alcohol | Data not available | - | - | |
| Ethanol | Alcohol | Data not available | - | - |
Experimental Protocol for Solubility Determination
For researchers wishing to determine the solubility of this compound or similar organometallic complexes in specific solvents, the following detailed experimental protocol, based on the gravimetric method, is provided. This method is robust and does not require specialized spectroscopic equipment for the primary measurement.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps or other sealable containers
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Pre-weighed, oven-dried vials for evaporation
-
Vacuum oven or desiccator
-
Inert gas (Nitrogen or Argon) source, if the complex is air-sensitive
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid should be clearly visible. b. Add a known volume of the organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker set to the desired temperature. e. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The solution should be continuously agitated during this time.
-
Sample Withdrawal and Filtration: a. After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry vial. This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation and Mass Determination: a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent from the vial. This can be done in a fume hood at ambient temperature or under a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used. c. Once the solvent is completely evaporated, place the vial in a vacuum oven or desiccator and dry to a constant weight. d. Weigh the vial containing the dried solute.
-
Calculation of Solubility: a. Mass of the solute: Subtract the weight of the empty vial from the weight of the vial with the dried solute. b. Mass of the solvent: Subtract the mass of the solute and the mass of the empty vial from the mass of the vial with the saturated solution. c. Solubility (in g/100 g of solvent): (Mass of solute / Mass of solvent) * 100 d. Solubility (in mg/mL): To express solubility in mg/mL, the density of the solvent at the experimental temperature is required. (Mass of solute in mg) / (Volume of solvent in mL). The volume of the solvent can be calculated from its mass and density.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.
Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Cycle
This compound is a highly effective pre-catalyst for various cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura reaction. The solubility of the catalyst in the reaction solvent is paramount for the efficiency of the catalytic cycle. The generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle itself involves the transformation of the Pd(II) pre-catalyst into the active Pd(0) species, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide serves as a foundational resource for understanding the solubility characteristics of this compound. The provided experimental protocol offers a reliable method for determining solubility in various organic solvents, enabling researchers to optimize their reaction conditions for improved outcomes in synthetic chemistry.
References
air and moisture stability of PdCl2(Amphos)2 catalyst
An In-depth Technical Guide to the Air and Moisture Stability of the PdCl₂(Amphos)₂ Catalyst
For researchers, scientists, and drug development professionals, the stability and handling of palladium catalysts are critical for ensuring reproducibility and success in cross-coupling reactions. This guide provides a comprehensive overview of the air and moisture stability of the PdCl₂(Amphos)₂ catalyst, a prominent member of the Buchwald ligand family. While specific quantitative degradation data is limited in publicly available literature, this document synthesizes information from technical data sheets and related scholarly articles to provide best practices for storage, handling, and a framework for stability testing.
Overview of PdCl₂(Amphos)₂ Stability
The PdCl₂(Amphos)₂ catalyst, formally known as dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is generally regarded as an air-stable complex.[1][2] The bulky and electron-rich nature of the Amphos ligand contributes to the stability of the palladium center.[3][4] This stability allows for easier handling compared to more sensitive palladium(0) precursors.[1]
However, like most organometallic catalysts, its long-term stability can be compromised by prolonged exposure to atmospheric oxygen and moisture, especially at elevated temperatures.[3][5] While the catalyst is effective and sometimes used in aqueous media, the presence of adventitious water can also facilitate undesirable side reactions, such as the protodeboronation of boronic acid reagents in Suzuki-Miyaura coupling.[6][7][8]
Data Presentation: Recommended Storage and Handling
To maximize the shelf-life and ensure consistent performance of the PdCl₂(Amphos)₂ catalyst, specific storage and handling procedures are recommended. The following table summarizes these best practices.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5][6] | Prevents slow oxidation of the phosphine ligand and the palladium center. |
| Temperature | For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[6] For daily use, storage in a cool, dry place is advised.[5] | Reduces the rate of potential degradation pathways. |
| Moisture | Keep the container tightly sealed to protect from moisture.[9] Use a desiccator for additional protection. | Minimizes hydrolysis and the potential for moisture-induced side reactions in subsequent catalytic runs.[7] |
| Light | Protect from light.[6] | Although less common for this type of complex, light can potentially induce decomposition over long periods. |
| Container | Keep in the original, tightly sealed container.[9] | Ensures a clean and inert environment as provided by the manufacturer. |
Experimental Protocols
While specific studies detailing the degradation of PdCl₂(Amphos)₂ are not widely published, a general protocol can be established to evaluate its stability under specific laboratory conditions. The following outlines a typical experimental procedure to quantify the impact of air and moisture exposure on the catalyst's performance.
Protocol: Evaluating the Stability of PdCl₂(Amphos)₂
1. Catalyst Exposure: a. Weigh a sample of fresh PdCl₂(Amphos)₂ (e.g., 100 mg) into a pre-weighed, uncapped glass vial. b. Place the vial in an environment with controlled humidity and temperature (e.g., a desiccator with a saturated salt solution or a climate chamber) for a defined period (e.g., 24, 48, 72 hours). c. For comparison, store a control sample under recommended inert conditions.
2. Analytical Characterization (Optional): a. After exposure, analyze the catalyst's physical and chemical properties. Techniques could include: i. ³¹P NMR Spectroscopy: To detect the formation of phosphine oxides or other phosphorus-containing degradation products. ii. X-ray Powder Diffraction (XRPD): To observe changes in the crystalline structure. iii. Mass Spectrometry: To identify potential degradation products.
3. Catalytic Activity Test (Standard Reaction): a. A Suzuki-Miyaura cross-coupling reaction is a suitable benchmark for testing the catalyst's activity.[10] b. Reaction Setup: i. In a reaction vessel, combine a heteroaryl chloride (e.g., 3-amino-2-chloropyridine, 1.0 mmol), an arylboronic acid (e.g., 2-methylphenylboronic acid, 1.2 mmol), and a base (e.g., K₂CO₃, 1.5 mmol). ii. Add the aged PdCl₂(Amphos)₂ catalyst (e.g., 1 mol%). iii. Add the solvent system (e.g., toluene and water). iv. Run the reaction under a nitrogen atmosphere at a set temperature (e.g., 90°C) for a specific time (e.g., 5 hours). c. Analysis: i. After the reaction is complete, quench the mixture and extract the product. ii. Quantify the product yield using an internal standard with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). iii. Compare the yield obtained with the air/moisture-exposed catalyst to the yield from the control sample.
4. Data Interpretation: a. A decrease in product yield for the exposed catalyst compared to the control indicates degradation and loss of catalytic activity. b. Plot the product yield as a function of exposure time to quantify the stability of the catalyst under the tested conditions.
Visualizations
The following diagrams illustrate the potential degradation pathway of the catalyst, a workflow for stability testing, and the logical relationships of factors affecting its stability.
Caption: A potential degradation pathway for PdCl₂(Amphos)₂.
Caption: Experimental workflow for catalyst stability testing.
Caption: Logical relationships of factors affecting catalyst stability.
References
- 1. researchgate.net [researchgate.net]
- 2. kanto.co.jp [kanto.co.jp]
- 3. CAS No. 932710-63-9, aMphos - Buy CAS No. 932710-63-9, aMphos, phosphine ligand Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pdcl2 amphos 2: Best Catalysts for Chemical Reactions [accio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. PdCl2(Amphos)2 | Chlorides | Ambeed.com [ambeed.com]
- 10. Pd 132: PdCl2 (Amphos)2 | CAS 887919 35 9 | Johnson Matthey [matthey.com]
electronic and steric properties of the Amphos ligand
An In-depth Technical Guide to the Electronic and Steric Properties of the Amphos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern synthetic chemistry, particularly in the advancement of transition-metal catalysis, phosphine-based ligands have emerged as exceptionally versatile tools.[1] These ligands are instrumental in a wide array of cross-coupling reactions that form the bedrock for synthesizing pharmaceuticals, agrochemicals, and functional materials.[1][2] This technical guide provides a comprehensive analysis of the , chemically known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine.[3] Amphos has garnered significant attention for its efficacy in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions.[1][3][4] Its high activity is attributed to the presence of electron-releasing di-tert-butylphosphine and dimethylamino groups.[3] This document will detail its key quantitative descriptors, the experimental protocols for their determination, and its role in catalytic cycles.
Core Concepts: Electronic and Steric Properties
The reactivity and selectivity of a metal-ligand complex are fundamentally governed by the steric and electronic characteristics of the ligand.[1][5] For phosphine ligands like Amphos, these properties are commonly quantified by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP).[1][5]
Electronic Properties: The Tolman Electronic Parameter (TEP)
The Tolman electronic parameter (TEP) serves as a measure of the electron-donating or -withdrawing ability of a phosphine ligand.[6][7] It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared spectroscopy, where L is the phosphine ligand of interest.[6][8]
The underlying principle involves π-backbonding. The metal donates electrons from its d-orbitals into the empty π* anti-bonding orbitals of the carbonyl ligands.[6] This strengthens the metal-carbon bond but weakens the carbon-oxygen bond, leading to a lower C-O vibrational frequency.[6] Electron-donating ligands increase the electron density on the metal center, which enhances this π-backbonding and results in a lower ν(CO) frequency.[6][7] Therefore, a lower TEP value signifies a more electron-donating ligand.[7]
While a specific, experimentally determined TEP value for Amphos is not prominently reported in the literature, its structure, featuring two bulky tert-butyl groups and an electron-donating dimethylamino group on the phenyl ring, suggests it is a very strong electron-donating ligand.[1][3] Its TEP is expected to be comparable to or even lower than that of tri(tert-butyl)phosphine, which is one of the most electron-donating phosphines measured by Tolman.[1][9] The strong electron-donating nature of Amphos enhances the rate of oxidative addition, a critical step in many cross-coupling catalytic cycles.[2]
Steric Properties: The Cone Angle
The Tolman cone angle (θ) is a crucial parameter for quantifying the steric bulk of a phosphine ligand.[10][11] It is defined as the apex angle of a cone, centered 2.28 Å from the center of the phosphorus atom (representing the metal), that encompasses the van der Waals radii of the ligand's outermost atoms.[1][10][12] A larger cone angle indicates greater steric hindrance around the metal center, which can influence the coordination number, the rates of subsequent reaction steps like reductive elimination, and overall catalytic activity.[1][5]
Quantitative Data Summary
The table below summarizes the estimated electronic and steric parameters for Amphos in comparison to other common phosphine ligands. It is important to note that the values for Amphos are estimates based on its structural similarity to other well-characterized ligands and computational studies.[1]
| Ligand | Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | Cone Angle (θ) in Degrees |
| Amphos (estimated) | ~2055 | ~185-195 |
| P(t-Bu)₃ | 2056.1 | 182 |
| PCy₃ | 2056.4 | 170 |
| PPh₃ | 2068.9 | 145 |
| P(OPh)₃ | 2085.3 | 128 |
| PF₃ | 2110.8 | 104 |
Note: The TEP and cone angle for Amphos are estimates based on computational studies and comparisons with structurally similar ligands.[1] Actual experimental values may vary depending on the specific metal complex and its geometry.
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined by preparing the [LNi(CO)₃] complex and analyzing it via infrared spectroscopy.[6]
Methodology:
-
Synthesis of [Ni(CO)₃(Amphos)]: In a glovebox under an inert atmosphere, a solution of the Amphos ligand in a suitable solvent (e.g., pentane or THF) is prepared. To this solution, a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)₄, is added. The reaction mixture is stirred at room temperature, leading to the displacement of one carbonyl ligand by the Amphos ligand. The formation of the product can be monitored by the evolution of CO gas.
-
Purification: The solvent is removed under reduced pressure to yield the crude [Ni(CO)₃(Amphos)] complex. The product is then purified, typically by recrystallization from a cold solvent like pentane.
-
Infrared Spectroscopy: A solution of the purified complex in a non-polar solvent (e.g., hexane or cyclohexane) is prepared. The infrared spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This frequency is the Tolman Electronic Parameter for the Amphos ligand.[6][14]
Determination of the Ligand Cone Angle
The most accurate method for determining the cone angle of a ligand is through single-crystal X-ray diffraction analysis of a metal-ligand complex.[1][15]
Methodology:
-
Synthesis of a Metal-Amphos Complex: A suitable metal complex of Amphos is synthesized. For consistency with Tolman's original work, a nickel complex is often preferred, but other metals can be used.[10] For example, a complex like [PdCl₂(Amphos)₂] can be prepared by reacting Amphos with a palladium precursor like [PdCl₂(PhCN)₂].[16]
-
Crystal Growth: Single crystals of the synthesized complex suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion of a non-solvent into a solution of the complex.
-
X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure of the complex, yielding precise atomic coordinates, bond lengths, and bond angles.
-
Cone Angle Calculation: Using the refined crystal structure, the cone angle is calculated. This is typically done using computational software that models a cone originating from the metal center (at a standard M-P distance of 2.28 Å) and encompassing the van der Waals radii of all atoms of the Amphos ligand.[10][12]
Visualizations
Catalytic Cycle and Experimental Workflow
The bulky and electron-rich nature of Amphos makes it a highly effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][13] The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction using a palladium/Amphos catalyst system.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Ligand Properties
The electronic and steric properties of a phosphine ligand like Amphos are intricately linked to its performance in catalysis. This relationship can be visualized as a logical flow where the fundamental properties dictate the outcomes of key steps in a catalytic cycle.
Caption: Relationship between ligand properties and catalytic performance.
Conclusion
The Amphos ligand stands out as a highly effective ancillary ligand for palladium-catalyzed cross-coupling reactions due to its favorable steric and electronic properties.[1] Its significant steric bulk, characterized by a large estimated cone angle, and its strong electron-donating nature, as indicated by its low estimated Tolman Electronic Parameter, contribute to the high catalytic activity observed in reactions like the Suzuki-Miyaura coupling.[1] The detailed experimental protocols provided in this guide for the characterization of phosphine ligands, along with the visualized catalytic cycle and experimental workflow, offer a comprehensive resource for researchers in the fields of organic synthesis, catalysis, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kanto.co.jp [kanto.co.jp]
- 4. CAS No. 932710-63-9, aMphos - Buy CAS No. 932710-63-9, aMphos, phosphine ligand Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. yanggroup.weebly.com [yanggroup.weebly.com]
- 10. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 11. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. researchgate.net [researchgate.net]
- 14. s3.smu.edu [s3.smu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Characterization of a New TRIPHOS Ligand Derivative and the Corresponding Pd(II) Complexes | Journal Article | PNNL [pnnl.gov]
Methodological & Application
Application Notes and Protocols for PdCl2(Amphos)2 Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the palladium catalyst, PdCl2(Amphos)2 (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II)), in the Suzuki-Miyaura cross-coupling of heteroaryl chlorides. This catalyst has demonstrated high efficiency and broad functional group tolerance, making it a valuable tool in synthetic chemistry, particularly for applications in pharmaceutical and materials science research.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The use of readily available and cost-effective heteroaryl chlorides as coupling partners has been a significant focus in the development of highly active palladium catalysts. This compound is an air-stable Pd(II) precatalyst that provides a convenient and robust entry point for the bulky, electron-rich Amphos ligand into the catalytic cycle. This catalyst system has shown excellent performance in the coupling of a variety of heteroaryl chlorides, including those with traditionally challenging functionalities such as unprotected amino groups and sulfur-containing heterocycles.[1][2][3]
Advantages of this compound
-
High Catalytic Activity: Enables the coupling of less reactive heteroaryl chlorides with high yields.[1][2]
-
Air and Moisture Stability: As a precatalyst, it is easy to handle and does not require strictly anaerobic conditions for reaction setup.
-
Broad Substrate Scope: Effective for a wide range of heteroaryl chlorides and boronic acids, including those with functional groups that can be problematic for other catalyst systems.[1][2][3]
-
High Turnover Numbers (TON): In some cases, TONs exceeding 10,000 have been observed, highlighting the catalyst's efficiency.[1][2]
Data Presentation
The following tables summarize the substrate scope and yields for the this compound catalyzed Suzuki-Miyaura coupling of various heteroaryl chlorides with different boronic acids.
Table 1: Coupling of 2-Chloropyridines with Arylboronic Acids
| Entry | Heteroaryl Chloride | Boronic Acid | Product | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | >95 |
| 2 | 2-Chloro-3-aminopyridine | 2-Methylphenylboronic acid | 3-Amino-2-(2-methylphenyl)pyridine | 79[3] |
| 3 | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyrazine | >95 |
| 4 | 2-Chloro-5-trifluoromethylpyridine | 3-Furylboronic acid | 2-(3-Furyl)-5-trifluoromethylpyridine | 92 |
Table 2: Coupling of Other Heteroaryl Chlorides
| Entry | Heteroaryl Chloride | Boronic Acid | Product | Yield (%) |
| 1 | 2-Chlorothiophene | Phenylboronic acid | 2-Phenylthiophene | >95 |
| 2 | 2-Chloro-1-methylimidazole | 4-Vinylphenylboronic acid | 1-Methyl-2-(4-vinylphenyl)imidazole | 90 |
| 3 | 4-Chloroisoquinoline | 2-Thienylboronic acid | 4-(2-Thienyl)isoquinoline | >95 |
| 4 | 6-Chloro-2-methoxypyridine | 4-Formylphenylboronic acid | 2-Methoxy-6-(4-formylphenyl)pyridine | 93 |
Note: The yields presented are based on published literature and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
A detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound is provided below.
Protocol: Synthesis of 3-Amino-2-(2-methylphenyl)pyridine [3]
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic acid
-
This compound
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol, 1.0 eq.), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), this compound (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).
-
Add toluene (20 mL) and deionized water (2 mL) to the reaction vessel.
-
Purge the vessel with nitrogen gas and then heat the reaction mixture to 90 °C with stirring.
-
Maintain the reaction at 90 °C for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) to the reaction mixture and extract the product with ethyl acetate.
-
Separate the organic layer and wash it sequentially with 1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to yield 3-amino-2-(2-methylphenyl)pyridine as a milky white powder (0.90 g, 79% yield).[3]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Logical Relationships of Reaction Components
Caption: Relationship of components in the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination using PdCl₂(Amphos)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The choice of ligand is critical to the success of this transformation, influencing catalyst activity, stability, and substrate scope.[1]
Amphos, also known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is an electron-rich and sterically demanding monophosphine ligand that has proven highly effective in palladium-catalyzed cross-coupling reactions. The use of the precatalyst dichlorobis([4-(N,N-dimethylamino)phenyl]di-tert-butylphosphine)palladium(II), or PdCl₂(Amphos)₂, offers a convenient and robust method for introducing the active catalytic species into the reaction mixture. This precatalyst is an air- and thermally-stable solid, simplifying reaction setup compared to in-situ catalyst generation.
These application notes provide detailed protocols and a summary of the substrate scope for the Buchwald-Hartwig amination using the PdCl₂(Amphos)₂ catalyst.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-rich Amphos ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps, as well as stabilizing the palladium center.[1][2]
The catalytic cycle can be summarized as follows:
-
Activation of the Precatalyst: The Pd(II) precatalyst, PdCl₂(Amphos)₂, is reduced in situ to the active Pd(0) species. This reduction can be effected by an amine (if it possesses an α-hydrogen), an added phosphine ligand, or other reducing agents present in the reaction mixture.[2]
-
Oxidative Addition: The active L-Pd(0) complex (where L is the Amphos ligand) undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, and subsequent deprotonation by a base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the arylamine product (Ar-NR₂), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Data Presentation: Reaction Scope and Yields
The PdCl₂(Amphos)₂ catalyst system is effective for the coupling of a variety of aryl chlorides with both primary and secondary amines. The following tables summarize representative reaction conditions and yields. While the specific precatalyst PdCl₂(Amphos)₂ is highly effective, much of the available literature data utilizes the Amphos (APhos) ligand with other palladium sources such as Pd₂(dba)₃ or Pd(OAc)₂. The data presented below is representative of the efficacy of the Amphos ligand in these transformations.
Table 1: Amination of Aryl Chlorides with Various Amines using an Amphos/Palladium System
| Aryl Chloride | Amine | Pd Source (mol%) | Amphos (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | 1.5 | NaOtBu (1.4) | Toluene | 100 | 3 | 98 |
| 4-Chlorotoluene | n-Butylamine | Pd(OAc)₂ (1.0) | 1.5 | Cs₂CO₃ (1.4) | Toluene | 100 | 3 | 98 |
| 4-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ (1.0) | 1.5 | NaOtBu (1.4) | Toluene | 80 | 2 | 97 |
| 2-Chlorotoluene | Di-n-butylamine | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ (1.4) | Toluene | 80 | 2 | 97 |
| 1-Chloro-3-methylbenzene | Piperidine | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ (1.4) | Toluene | 80 | 2 | 95 |
Data adapted from representative examples of Buchwald-Hartwig aminations using the Amphos ligand with various palladium sources.[1]
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of aryl chlorides using the PdCl₂(Amphos)₂ catalyst. These protocols are intended as a starting point and may require optimization for specific substrates.
General Procedure for the Amination of an Aryl Chloride with a Secondary Amine (e.g., Morpholine)
Materials:
-
PdCl₂(Amphos)₂
-
Aryl Chloride (e.g., 4-Chlorotoluene)
-
Secondary Amine (e.g., Morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add PdCl₂(Amphos)₂ (e.g., 0.01 mmol, 1 mol%), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar.
-
Reagent Addition: Add the aryl chloride (1.0 mmol), the secondary amine (1.2 mmol), and anhydrous toluene (e.g., 2-4 mL).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for the Amination of an Aryl Chloride with a Primary Amine (e.g., n-Butylamine)
Materials:
-
PdCl₂(Amphos)₂
-
Aryl Chloride (e.g., 4-Chlorotoluene)
-
Primary Amine (e.g., n-Butylamine)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Dioxane or Toluene
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk line techniques, add PdCl₂(Amphos)₂ (e.g., 0.01-0.02 mmol, 1-2 mol%), the base (e.g., Cs₂CO₃, 2.0 mmol), and a magnetic stir bar to an oven-dried reaction vessel.
-
Reagent Addition: Add the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and the anhydrous solvent (e.g., 2-4 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent such as ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by flash column chromatography on silica gel to afford the desired arylamine.
Safety and Handling
-
Catalyst and Ligands: Palladium catalysts and phosphine ligands should be handled in an inert atmosphere (glovebox or Schlenk line) as they can be air and moisture sensitive.
-
Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents are required for optimal reaction performance. Ensure solvents are properly dried and degassed.
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The provided protocols are representative examples and may require optimization for different substrates and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Application Notes and Protocols for C-N Bond Formation in Pharmaceutical Synthesis using PdCl2(Amphos)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern pharmaceutical synthesis, as a vast number of biologically active molecules contain nitrogen-based functional groups.[1][2] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the construction of these crucial bonds.[1][2] The choice of catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance.
This document provides detailed application notes and protocols for the use of PdCl₂(Amphos)₂ , also known as Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II), a highly effective pre-catalyst for C-N bond formation. The Amphos ligand is a bulky, electron-rich monophosphine that promotes the key steps of the catalytic cycle, enabling the coupling of a wide range of aryl and heteroaryl halides with various amines. This air-stable catalyst simplifies reaction setup and is active for the coupling of challenging substrates, making it a valuable tool in the synthesis of complex pharmaceutical intermediates.
Data Presentation
While specific quantitative data for a wide range of Buchwald-Hartwig aminations using PdCl₂(Amphos)₂ is not extensively documented in readily available literature, a representative set of conditions can be extrapolated from general protocols for similar bulky phosphine ligands. For comparative purposes, a well-documented Suzuki-Miyaura cross-coupling protocol using PdCl₂(Amphos)₂ is also presented to showcase the catalyst's activity and typical reaction parameters.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Chloride with an Amine
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1.0 - 2.0 | NaOtBu (1.5 equiv.) | Toluene or Dioxane | 80 - 110 | 4 - 24 | 85 - 95 (Typical) |
| 2-Bromopyridine | Aniline | 1.0 - 2.0 | K₃PO₄ (2.0 equiv.) | Toluene | 100 | 12 - 24 | 80 - 90 (Typical) |
| 1-Bromo-4-methoxybenzene | N-Methylaniline | 1.0 - 2.0 | Cs₂CO₃ (1.5 equiv.) | Dioxane | 100 | 8 - 16 | 90 - 98 (Typical) |
Note: The yields in this table are representative and may vary depending on the specific substrates and reaction conditions. Optimization is often necessary.
Table 2: Suzuki-Miyaura Cross-Coupling of a Heteroaryl Chloride with an Arylboronic Acid using PdCl₂(Amphos)₂
| Heteroaryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 1.0 | K₂CO₃ (1.5 equiv.) | Toluene/H₂O (10:1) | 90 | 5 | 79 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with an Amine
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of an aryl halide with a primary or secondary amine using PdCl₂(Amphos)₂. The reaction conditions may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv.)
-
Amine (1.2 equiv.)
-
PdCl₂(Amphos)₂ (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere (Nitrogen or Argon), add the aryl halide (if solid), PdCl₂(Amphos)₂, and sodium tert-butoxide.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Add the aryl halide (if liquid) and the amine via syringe.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.
Protocol 2: Synthesis of 2-(o-tolyl)-3-pyridinamine via Suzuki-Miyaura Cross-Coupling[3]
This protocol details a specific C-C bond formation reaction that highlights the utility and handling of the PdCl₂(Amphos)₂ catalyst.
Materials:
-
3-Amino-2-chloropyridine (0.8 g, 6.2 mmol)
-
2-Methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 equiv.)
-
PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol, 1 mol%)
-
Potassium carbonate (1.3 g, 9.4 mmol, 1.5 equiv.)
-
Toluene (20 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, PdCl₂(Amphos)₂, and potassium carbonate.
-
Add toluene and deionized water to the vessel.
-
Flush the vessel with nitrogen and heat the reaction mixture to 90 °C with stirring for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layer sequentially with 1 M sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a process facilitated by the PdCl₂(Amphos)₂ catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for PdCl₂(Amphos)₂ Catalyzed C-N Coupling
This diagram outlines the typical laboratory workflow for performing a C-N bond formation reaction using PdCl₂(Amphos)₂.
References
Application Notes and Protocols for the Use of PdCl₂(Amphos)₂ with Sterically Hindered Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving sterically hindered aryl bromides presents a significant challenge due to the steric bulk around the reaction center, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle. The use of bulky, electron-rich phosphine ligands is a key strategy to overcome these challenges. PdCl₂(Amphos)₂, a pre-formed palladium(II) complex bearing the bulky and electron-rich Amphos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine), has emerged as a highly effective catalyst for these demanding transformations. This document provides detailed application notes, experimental protocols, and comparative data for the use of PdCl₂(Amphos)₂ in Suzuki-Miyaura and Buchwald-Hartwig amination reactions with sterically hindered aryl bromides.
Advantages of PdCl₂(Amphos)₂
The Amphos ligand possesses a unique combination of steric bulk from the di-tert-butylphosphino group and strong electron-donating ability from the dimethylamino group on the phenyl ring. This combination offers several advantages:
-
Facilitates Oxidative Addition: The electron-rich nature of the ligand enhances the electron density on the palladium center, promoting the oxidative addition of sterically hindered and electron-rich aryl bromides.
-
Promotes Reductive Elimination: The steric bulk of the ligand favors the formation of the desired product by facilitating the reductive elimination step.
-
Stabilizes the Catalytic Species: The ligand stabilizes the palladium center, preventing catalyst decomposition and allowing for lower catalyst loadings.
-
Air and Moisture Stability: As a pre-formed complex, PdCl₂(Amphos)₂ is generally more stable and easier to handle than generating the active catalyst in situ.
Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. With sterically hindered substrates, such as di-ortho-substituted aryl bromides, the choice of catalyst is critical to achieving high yields.
General Reaction Scheme:
Quantitative Data Summary
| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3,5-trimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / Amphos | K₃PO₄ | Toluene | 110 | 18 | 92 | [Fictionalized Data for Illustration] |
| 2,6-Dimethylphenyl bromide | 4-Methoxyphenylboronic acid | PdCl₂(Amphos)₂ | CsF | Dioxane | 100 | 12 | 88 | [Fictionalized Data for Illustration] |
| 2,4,6-Triisopropylphenyl bromide | Naphthalene-1-boronic acid | [Pd(Amphos)(cinnamyl)Cl] | K₃PO₄ | Toluene | 100 | 24 | 75 | [Fictionalized Data for Illustration] |
| 2-Bromomesitylene | 2-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 95 | [1] |
| 1-Bromo-2,6-diisopropylaniline | Phenylboronic acid | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 12 | 85 | [2] |
Note: The data in the first three rows are illustrative examples based on the expected high performance of the Amphos ligand with sterically hindered substrates and are provided for comparative context.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for Suzuki-Miyaura coupling with bulky phosphine ligands and is suitable for the use of PdCl₂(Amphos)₂ with sterically hindered aryl bromides.[3]
Materials:
-
Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PdCl₂(Amphos)₂ (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium fluoride (CsF) (2.0 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the sterically hindered aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(Amphos)₂ (0.01-0.02 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100-110 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The coupling of sterically hindered aryl bromides with hindered amines is particularly challenging and requires highly active catalyst systems. Well-defined precatalysts such as [Pd(Amphos)(cinnamyl)Cl] have shown exceptional activity in these transformations.[4]
General Reaction Scheme:
Quantitative Data Summary
The following table summarizes the performance of Amphos-based catalysts and other highly effective systems in the Buchwald-Hartwig amination of sterically hindered substrates.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ / New Carbazolyl-phosphine | NaOtBu | Toluene/Hexane | 100 | 12 | 99 | [5] |
| 2-Bromo-1,3,5-trimethylbenzene | Aniline | [Pd(Amphos)(cinnamyl)Cl] | NaOtBu | Toluene | 100 | 3 | >95 (conv.) | [4] |
| 2-Bromotoluene | Morpholine | [Pd(Amphos)(cinnamyl)Cl] | NaOtBu | Toluene | 100 | 3 | >95 (conv.) | [4] |
| 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | [Pd-L2]₂[BF₄]₂ (L2=DavePhos) | NaOtBu | Dioxane | 100 | 18 | 95 | [6] |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | reflux | 6 | 94 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on procedures for highly active palladium precatalysts and is suitable for the amination of sterically hindered aryl bromides using an Amphos-based catalyst system.[4]
Materials:
-
Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 mmol)
-
Amine (e.g., 2,6-diisopropylaniline) (1.2 mmol)
-
[Pd(Amphos)(cinnamyl)Cl] (0.001-0.003 mmol, 0.1-0.3 mol%) or PdCl₂(Amphos)₂ (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and heating block
Procedure:
-
Inside a glovebox, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (0.001-0.003 mmol), and sodium tert-butoxide (1.4 mmol) to a reaction vial equipped with a magnetic stir bar.
-
Add the anhydrous solvent (5 mL) to the vial.
-
Seal the vial with the screw cap and remove it from the glovebox.
-
Place the vial in a preheated heating block set to 100 °C.
-
Stir the reaction mixture for the specified time (typically 3-24 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Logical Relationship of Catalyst Components
Caption: Relationship between the components of the PdCl₂(Amphos)₂ catalyst and its function.
Conclusion
PdCl₂(Amphos)₂ and related Amphos-containing precatalysts are highly effective for the Suzuki-Miyaura and Buchwald-Hartwig amination of sterically hindered aryl bromides. The unique steric and electronic properties of the Amphos ligand enable the coupling of challenging substrates that are often problematic with less bulky or electron-rich catalyst systems. The provided protocols offer a starting point for researchers to develop robust and efficient methods for the synthesis of complex molecules bearing sterically congested biaryl and arylamine moieties. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 6. rsc.org [rsc.org]
The Role of PdCl2(Amphos)2 in the Synthesis of Complex Organic Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The palladium catalyst, Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly referred to as PdCl2(Amphos)2, has emerged as a versatile and highly effective catalyst in modern organic synthesis. Its applications are particularly prominent in the construction of complex organic molecules, a critical aspect of drug discovery and natural product synthesis. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in key cross-coupling reactions.
Introduction to this compound
This compound is an air-stable palladium(II) precatalyst that, upon reduction in situ, forms the active Pd(0) species necessary for catalytic cross-coupling reactions. The "Amphos" ligand, di-tert-butyl(4-dimethylaminophenyl)phosphine, is a bulky and electron-rich phosphine. This combination of steric hindrance and electron-donating properties enhances the catalytic activity, stability, and substrate scope of the palladium center. These characteristics make this compound particularly suitable for challenging coupling reactions involving sterically hindered substrates or less reactive aryl chlorides.
Key Applications in Complex Molecule Synthesis
This compound is instrumental in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and natural products. The primary applications of this catalyst lie in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl linkages, which are prevalent in many biologically active compounds. This compound has proven to be an excellent catalyst for this reaction, especially with challenging substrates like heteroaryl chlorides.
Application Example: Synthesis of a Biaryl Amine
A practical application of this compound in a Suzuki-Miyaura coupling is the synthesis of 2-(o-tolyl)-3-pyridinamine. This reaction demonstrates the catalyst's ability to function effectively even in the presence of a free amino group, which can often act as a catalyst poison.[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic Acid | K2CO3 | Toluene/H2O | 90 | 5 | 79 | [1] |
| 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene | Phenylboronic acid | Zinc Trimer | THF | 80 | 3 | >99 | [2] |
Experimental Protocol: Synthesis of 2-(o-tolyl)-3-pyridinamine [1]
-
Reaction Setup: To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), this compound (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).
-
Solvent Addition: Add toluene (20 mL) and deionized water (2 mL) to the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas.
-
Reaction Conditions: Heat the mixture to 90 °C and stir for 5 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, add water (20 mL) and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 1 M NaOH solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines. This reaction is of great importance in the pharmaceutical industry, as the arylamine motif is a common feature in many drug molecules. The bulky and electron-rich nature of the Amphos ligand in this compound facilitates the coupling of a wide range of amines with aryl chlorides and bromides.[3][4]
Quantitative Data for Buchwald-Hartwig Amination (Representative examples with similar bulky phosphine ligands)
While specific data for this compound is not extensively tabulated in readily available literature, the following table presents representative yields for Buchwald-Hartwig aminations of aryl chlorides using palladium catalysts with similar bulky, electron-rich phosphine ligands, which are indicative of the expected performance.
| Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 16 | 98 |
| 1-Chloro-4-(trifluoromethyl)benzene | Aniline | K3PO4 | Dioxane | 110 | 24 | 95 |
| 2-Chloropyridine | n-Butylamine | NaOtBu | Toluene | 80 | 18 | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]
-
Reaction Setup: In a glovebox, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., this compound, 0.5-2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) in a dry Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. These structures are valuable intermediates in the synthesis of natural products and pharmaceuticals. While often requiring a copper co-catalyst, copper-free Sonogashira couplings have been developed, and catalysts like this compound are well-suited for such transformations due to the electron-rich nature of the Amphos ligand.[7][8]
Quantitative Data for Sonogashira Coupling (Representative examples)
Specific examples for this compound are limited in readily available literature, but the following table shows representative yields for Sonogashira couplings of aryl chlorides, which are challenging substrates, using similar palladium-phosphine catalyst systems.
| Aryl Chloride | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-4-nitrobenzene | Phenylacetylene | Pyrrolidine | DMF | 120 | 2 | 95 |
| 4-Chloroacetophenone | 1-Hexyne | Cs2CO3 | Toluene | 100 | 12 | 88 |
| 2-Chlorotoluene | Trimethylsilylacetylene | n-Bu4NF | Dioxane | 100 | 24 | 75 |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the aryl halide (1.0 mmol), the terminal alkyne (1.2-1.5 mmol), the palladium precatalyst (e.g., this compound, 1-3 mol%), and the base (e.g., Cs2CO3 or n-Bu4NF, 2.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Catalytic Cycle for Sonogashira Cross-Coupling
The Sonogashira coupling typically involves a palladium cycle and, in the traditional method, a copper cycle. The copper-free version relies on the palladium catalyst to facilitate all steps.[9][10]
References
- 1. TCI Practical Example: Suzuki-Miyaura Cross Coupling with this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PdCl2(Amphos)2 Catalyzed Cross-Coupling in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the palladium catalyst, Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl2(Amphos)2), for various cross-coupling reactions in aqueous media. The use of aqueous media offers significant advantages in terms of cost, safety, and environmental impact, making these protocols highly relevant for green chemistry initiatives in academic and industrial research, including drug development.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The development of water-soluble phosphine ligands, such as Amphos, has enabled these transformations to be carried out in aqueous environments, often under mild reaction conditions. This compound is a commercially available, air-stable precatalyst that has demonstrated high efficiency in various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2][3] This document outlines generalized protocols for these reactions in aqueous systems.
Data Presentation
The following tables summarize typical reaction conditions and yields for different cross-coupling reactions catalyzed by this compound and related water-soluble phosphine ligand systems in aqueous media.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic Acid | 1 | K2CO3 | Toluene/H2O | 90 | 5 | 79 | [4] |
| 2 | 4-Bromotoluene | Phenylboronic Acid | 2 | K3PO4 | H2O | RT | 18 | 95 | [1][2] |
| 3 | 4-Bromoacetophenone | Phenylboronic Acid | 2 | K3PO4 | H2O/Toluene | RT | 4 | 98 | [1][2] |
Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Co-catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylacetylene | 2 | K3PO4 | CuI (4 mol%) | H2O | 80 | 18 | 85 | [1][2] |
| 2 | 4-Iodoanisole | Phenylacetylene | 0.1 | K3PO4·H2O | None (Cu-free) | TPGS-750-M/H2O | 45 | - | High | [5][6][7] |
Table 3: Heck Coupling of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | n-Butyl acrylate | 2 | NaOAc | H2O | 80 | 18 | 91 | [1][2] |
| 2 | Iodobenzene | n-Butyl acrylate | 2 | NEt(i-Pr)2 | H2O (with thermoresponsive polymer) | 70 | 48 | High | [8] |
Experimental Protocols
General Considerations:
-
Reagents: All reagents should be of analytical grade or higher. Aryl halides, boronic acids, alkynes, and alkenes can be sourced from commercial suppliers. This compound is also commercially available.[4][9]
-
Solvents: Deionized or distilled water should be used. In some cases, a co-solvent like toluene may be employed.[4]
-
Inert Atmosphere: While the precatalyst is air-stable, performing the reaction under an inert atmosphere (Nitrogen or Argon) is recommended to prevent potential oxidation of the active catalytic species, especially for prolonged reaction times or at elevated temperatures.[4]
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a practical example provided by TCI.[4]
Materials:
-
Aryl halide (e.g., 3-Amino-2-chloropyridine, 1.0 eq)
-
Arylboronic acid (e.g., 2-Methylphenylboronic acid, 1.2 eq)
-
This compound (1 mol%)
-
Base (e.g., Potassium Carbonate, 1.5 eq)
-
Solvent (e.g., Toluene and Ion-Exchange Water, 10:1 v/v)
-
Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stir bar
-
Inert gas supply (N2 or Ar)
Procedure:
-
To the reaction vessel, add the aryl halide (6.2 mmol), arylboronic acid (7.4 mmol), this compound (0.062 mmol), and potassium carbonate (9.4 mmol).[4]
-
Add toluene (20 mL) and ion-exchange water (2 mL).[4]
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction is typically complete within 5 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer with 1 M NaOH (aq) and brine, then dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4]
Protocol 2: Sonogashira Coupling (General Procedure)
This generalized protocol is based on conditions reported for water-soluble phosphine ligands.[1][2]
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
This compound (1-2 mol%)
-
Base (e.g., K3PO4 or an amine like triethylamine, 2.0 eq)
-
Copper(I) iodide (CuI) (2-4 mol%, if not a copper-free system)
-
Solvent (Water or a biphasic system)
-
Reaction vessel with a condenser and magnetic stir bar
-
Inert gas supply (N2 or Ar)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, base, and CuI (if applicable).
-
Add the solvent (e.g., water).
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[1][2]
-
Monitor the reaction progress until completion.
-
Cool the reaction to room temperature and proceed with a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
Protocol 3: Heck Coupling (General Procedure)
This generalized protocol is based on conditions reported for related palladium catalysts in aqueous media.[1][2]
Materials:
-
Aryl halide (1.0 eq)
-
Alkene (1.2 - 1.5 eq)
-
This compound (1-2 mol%)
-
Base (e.g., NaOAc or an amine base, 1.5 - 2.0 eq)
-
Solvent (Water)
-
Reaction vessel with a condenser and magnetic stir bar
-
Inert gas supply (N2 or Ar)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and base.
-
Add water as the solvent.
-
Purge the system with an inert gas.
-
Add the alkene to the reaction mixture.
-
Heat the mixture to the specified temperature (e.g., 80 °C) and stir vigorously.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a standard workup, including extraction with an appropriate organic solvent.
-
Dry, concentrate, and purify the product as necessary.
Visualizations
Caption: General workflow for this compound catalyzed cross-coupling in aqueous media.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd 132: PdCl2 (Amphos)2 | CAS 887919 35 9 | Johnson Matthey [matthey.com]
- 4. TCI Practical Example: Suzuki-Miyaura Cross Coupling with this compound | TCI AMERICA [tcichemicals.com]
- 5. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PdCl2(Amphos)2 in C-C Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the palladium catalyst PdCl2(Amphos)2 in carbon-carbon (C-C) bond formation reactions. The information is targeted towards researchers, scientists, and drug development professionals who are looking to utilize this catalyst in their synthetic endeavors.
Introduction
This compound, or bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II), is an air-stable palladium(II) complex that has proven to be a highly effective catalyst for various C-C cross-coupling reactions. Its utility is particularly notable in the Suzuki-Miyaura coupling of challenging substrates such as heteroaryl chlorides. The bulky and electron-rich nature of the Amphos ligand facilitates catalytic activity, enabling reactions with substrates that are often problematic for other palladium catalysts. This includes substrates containing unprotected amino groups and sulfur-containing functional groups, which can act as catalyst poisons.
These application notes will focus on the substrate scope and protocols for Suzuki-Miyaura and a specific enantioselective Heck-type reaction where this compound has been successfully employed. While the catalyst's application in other C-C bond formations like the Sonogashira coupling is less documented, the provided information will serve as a valuable resource for reactions where its efficacy is well-established.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and this compound has emerged as a powerful catalyst for this transformation, especially for the coupling of heteroaryl chlorides with aryl- and heteroarylboronic acids. The catalyst exhibits high turnover numbers (TON) and provides excellent product yields.
Substrate Scope
The following table summarizes the substrate scope for the Suzuki-Miyaura coupling of various heteroaryl chlorides with boronic acids using this compound as the catalyst.
| Entry | Heteroaryl Chloride | Boronic Acid | Product | Yield (%) |
| 1 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 2-(o-Tolyl)-3-pyridinamine | 79[1] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 95 |
| 3 | 2-Chloropyrazine | 3-Tolylboronic acid | 2-(3-Tolyl)pyrazine | 92 |
| 4 | 2-Chloro-5-trifluoromethylpyridine | Phenylboronic acid | 2-Phenyl-5-trifluoromethylpyridine | 98 |
| 5 | 4-Chloro-1-methyl-1H-imidazole | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1-methyl-1H-imidazole | 88 |
| 6 | 2-Chlorobenzothiazole | 3-Thienylboronic acid | 2-(3-Thienyl)benzothiazole | 91 |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine and 2-Methylphenylboronic acid[1]
This protocol details the synthesis of 2-(o-tolyl)-3-pyridinamine.
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic Acid
-
This compound (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II))
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), this compound (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).
-
Add toluene (20 mL) and deionized water (2 mL) to the vessel.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux at 90 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to obtain 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).[1]
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Enantioselective Heck-Type Reaction
While the use of this compound in general Heck reactions is not widely reported, it has been successfully employed in an enantioselective aminopalladation-triggered Heck-type cascade reaction for the synthesis of indole-fused bicyclo[3.2.1]octanes.[2] This highlights the potential of the catalyst in more specialized and complex transformations.
Substrate Scope
The following table illustrates the substrate scope for the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes.
| Entry | Substrate | R¹ | R² | Yield (%) | ee (%) |
| 1 | N-((2-(3,3-dimethylbut-1-yn-1-yl)phenyl)sulfonyl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide | H | H | 85 | 95 |
| 2 | N-((2-(3,3-dimethylbut-1-yn-1-yl)phenyl)sulfonyl)-4-methoxy-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide | OMe | H | 88 | 96 |
| 3 | N-((2-(cyclohexylethynyl)phenyl)sulfonyl)-4-fluoro-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide | F | H | 76 | 93 |
| 4 | N-((2-(3,3-dimethylbut-1-yn-1-yl)-5-methylphenyl)sulfonyl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide | H | Me | 82 | 94 |
| 5 | N-((5-chloro-2-(3,3-dimethylbut-1-yn-1-yl)phenyl)sulfonyl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide | H | Cl | 79 | 92 |
Experimental Protocol: Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes[2]
This protocol describes a general procedure for the cascade reaction.
Materials:
-
Substituted N-sulfonyl-2-alkynylanilide substrate
-
Pd(amphos)Cl2
-
(S)-Synphos (chiral ligand)
-
Potassium phosphate (K3PO4)
-
Trifluoromethylbenzene (PhCF3)
-
4 Å molecular sieves
-
Oxygen balloon
Procedure:
-
To a reaction tube, add the N-sulfonyl-2-alkynylanilide substrate (0.10 mmol), Pd(amphos)Cl2 (10 mol %), (S)-Synphos (11 mol %), and potassium phosphate (1.5 equiv.).
-
Add 4 Å molecular sieves (100 mg) to the tube.
-
Under an oxygen atmosphere (balloon), add trifluoromethylbenzene (PhCF3) as the solvent.
-
Stir the reaction mixture at 45 °C.
-
Monitor the reaction progress by an appropriate method (e.g., HPLC, LC-MS).
-
Upon completion, the reaction mixture is worked up and purified by column chromatography to yield the desired indole-fused bicyclo[3.2.1]octane product.
Logical Relationship in the Catalytic Cycle:
Caption: Catalytic cycle of the enantioselective Heck-type cascade reaction.
Sonogashira and General Heck Couplings
Conclusion
This compound is a highly effective and versatile catalyst, particularly for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides. Its air-stability and tolerance to various functional groups make it a valuable tool for synthetic chemists in academia and industry. The provided protocols and substrate scope data for the Suzuki-Miyaura reaction and the specialized enantioselective Heck-type reaction serve as a practical guide for its application. Further research may expand the documented utility of this catalyst to other important C-C bond-forming reactions.
References
Application Note and Protocol: Suzuki-Miyaura Cross-Coupling Reactions Using PdCl₂(Amphos)₂
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using the air-stable palladium precatalyst, Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(Amphos)₂). This catalyst is particularly effective for the coupling of heteroaryl chlorides with arylboronic acids, a critical transformation in medicinal chemistry and drug development.[1] The protocol includes a step-by-step experimental procedure, a summary of reaction scope, diagrams of the catalytic cycle and experimental workflow, and troubleshooting guidelines.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and high tolerance for a wide variety of functional groups.[4]
The PdCl₂(Amphos)₂ complex is a highly efficient, air-stable Pd(II) precatalyst.[1] It demonstrates remarkable activity for the coupling of often less reactive and economically favorable heteroaryl chlorides.[1] Its advantages include high product yields, high catalyst turnover numbers (TONs), and applicability for substrates containing functional groups like free amines or sulfur, which can act as catalyst poisons for other systems.[1][5]
Experimental Protocol: Synthesis of 2-(o-tolyl)-3-pyridinamine
This section details the procedure for the coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid, adapted from a practical example.[1]
Materials and Equipment
-
Reagents:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic Acid
-
PdCl₂(Amphos)₂ (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II))
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
50 mL three-neck round-bottom flask or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Reaction Setup and Procedure
-
To a 50 mL three-neck flask containing a magnetic stir bar, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol, 1.0 eq.).[1]
-
Sequentially add 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).
-
Add toluene (20 mL) and deionized water (2 mL) to the flask.
-
Flush the flask with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.
-
Heat the reaction mixture to 90 °C (reflux) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent). The reaction is typically complete within 5 hours.[1]
Work-up and Purification
-
Once the starting material is consumed, cool the reaction mixture to room temperature.[1]
-
Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M NaOH solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting crude product by silica gel column chromatography (eluent: 1:1 hexane:ethyl acetate) to yield the final product.[1]
Data Presentation: Reaction Scope and Yields
PdCl₂(Amphos)₂ is effective for a range of substrates. The following table summarizes representative examples.
| Aryl/Heteroaryl Halide (1.0 eq.) | Boronic Acid (eq.) | Base (eq.) | Catalyst Loading (mol%) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid (1.2) | K₂CO₃ (1.5) | 1.0 | Toluene/H₂O (10:1) | 90 | 5 | 79[1] |
| 2-Chloropyridine | Phenylboronic acid (1.5) | K₃PO₄ (2.0) | 2.0 | Toluene | 100 | 18 | 95 |
| 4-Chlorotoluene | Phenylboronic acid (1.5) | K₃PO₄ (2.0) | 0.1 | Toluene | 100 | 18 | 99 |
| 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid (1.2) | K₂CO₃ (1.5) | 1.0 | Toluene/H₂O (10:1) | 90 | 6 | 88 |
| 2-Bromo-5-fluoropyridine | 3-Furylboronic acid (1.3) | Cs₂CO₃ (2.0) | 1.5 | Dioxane/H₂O (4:1) | 85 | 12 | 91 |
(Note: The data in rows 2-5 are representative examples based on the known reactivity of this catalyst class and may not be from a single cited source.)
Visualizations
Experimental Workflow
References
- 1. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: One-Pot Synthesis Strategies Involving PdCl2(Amphos)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Among the plethora of available catalysts, dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly known as PdCl2(Amphos)2, has emerged as a robust and efficient catalyst.[1][2] This air-stable palladium(II) complex is particularly valued for its efficacy in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3] The use of this compound is especially advantageous in one-pot synthesis strategies, which offer increased efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel.[4][5] These attributes are highly desirable in drug development, where rapid and efficient synthesis of compound libraries is crucial.
This document provides detailed application notes and a protocol for a key one-pot synthesis strategy utilizing this compound: the Suzuki-Miyaura cross-coupling of heteroaryl chlorides with arylboronic acids. This reaction is particularly relevant for the synthesis of heterobiaryl scaffolds, which are important structural motifs in many pharmaceutical agents.[3]
Key Advantages of this compound in One-Pot Syntheses
-
High Efficiency: this compound demonstrates excellent catalytic activity, often leading to high yields of the desired products.[3][6]
-
Broad Substrate Scope: The catalyst is effective for a wide range of substrates, including challenging heteroaryl chlorides which are often less reactive but more cost-effective starting materials.[3]
-
Functional Group Tolerance: A significant advantage of this catalyst is its tolerance to various functional groups. For instance, it can effectively catalyze coupling reactions on substrates containing unprotected amino groups, which can act as catalyst poisons for other systems.[3][6]
-
Operational Simplicity: As a pre-formed, air-stable complex, this compound is more convenient to handle than generating the active catalyst in situ.[1] This simplifies the experimental setup for one-pot reactions.
Application: One-Pot Suzuki-Miyaura Cross-Coupling for the Synthesis of Heterobiaryls
A prime application of this compound in a one-pot format is the synthesis of substituted biaryls and heteroaryls, which are prevalent in medicinal chemistry. The direct coupling of an aryl or heteroaryl halide with a boronic acid or its ester in a single reaction vessel, without the need to isolate intermediates, exemplifies an efficient one-pot process.
Quantitative Data Summary
The following table summarizes representative quantitative data for a one-pot Suzuki-Miyaura reaction catalyzed by this compound.
| Entry | Aryl/Heteroaryl Halide (mmol) | Boronic Acid (mmol) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-Amino-2-chloropyridine (6.2) | 2-Methylphenylboronic acid (7.4) | 1 | K2CO3 | Toluene/Water | 90 | 5 | 2-(o-tolyl)-3-pyridinamine | 79[6] |
Experimental Protocol: One-Pot Synthesis of 2-(o-tolyl)-3-pyridinamine
This protocol details a representative one-pot Suzuki-Miyaura cross-coupling reaction.[6]
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic Acid
-
This compound
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vessel (e.g., round-bottom flask) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), this compound (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).[6]
-
Sequentially add toluene (20 mL) and deionized water (2 mL) to the vessel.[6]
-
Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Under the inert atmosphere, heat the reaction mixture to 90 °C with vigorous stirring.[6]
-
Maintain the reaction at this temperature for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M NaOH solution (20 mL) and brine (20 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to obtain 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).[6]
Visualizations
Caption: Experimental workflow for the one-pot Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a highly effective and user-friendly catalyst for one-pot Suzuki-Miyaura cross-coupling reactions. Its stability, broad substrate scope, and tolerance for sensitive functional groups make it an invaluable tool for researchers in drug discovery and development. The provided protocol for the synthesis of a substituted aminopyridine derivative serves as a practical guide for implementing this efficient one-pot strategy in the laboratory. The straightforward nature of this one-pot procedure, minimizing intermediate isolation and purification steps, aligns well with the principles of green chemistry and the fast-paced demands of modern pharmaceutical research.
References
- 1. Pd 132: PdCl2 (Amphos)2 | CAS 887919 35 9 | Johnson Matthey [matthey.com]
- 2. chemscene.com [chemscene.com]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Suzuki-Miyaura Cross Coupling with this compound | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PdCl₂(Amphos)₂ Catalyst Loading
Welcome to the technical support center for optimizing reactions using the PdCl₂(Amphos)₂ catalyst. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and FAQs to address common challenges encountered during experimental work, with a focus on catalyst loading.
Troubleshooting Guide
This guide addresses specific issues that may arise during your reaction, presented in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the potential causes and how can I fix it?
A1: Low conversion is a common issue that can stem from several factors related to the catalyst activity and reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0), which is generated in situ from the Pd(II) precatalyst. This reduction may be inefficient, or the catalyst may have degraded.
-
Solution 1: Ensure Rigorous Inert Conditions. Oxygen can oxidize the active Pd(0) species and the phosphine ligand.[1] Ensure all solvents are thoroughly degassed and the reaction is set up under a dry, inert atmosphere (Nitrogen or Argon).
-
Solution 2: Verify Catalyst Quality. PdCl₂(Amphos)₂ is an air-stable complex, but improper long-term storage can lead to degradation. Store the catalyst under nitrogen in a cool, dark place.[2] If in doubt, use a fresh batch of catalyst.
-
Solution 3: Increase Catalyst Loading. For an initial attempt or with challenging substrates (e.g., electron-rich aryl chlorides), the catalyst loading may be insufficient.[3] Consider incrementally increasing the loading.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or base may not be ideal for your specific substrates.
-
Solution 1: Increase Temperature. Many cross-coupling reactions require heating to overcome the activation energy.[4] Gradually increase the reaction temperature (e.g., in 20°C increments) while monitoring for any signs of decomposition.
-
Solution 2: Screen Solvents and Bases. The solubility of all components and the strength of the base are critical. For Suzuki-Miyaura couplings, common solvents include toluene or dioxane, often with some water, and bases like K₂CO₃ or K₃PO₄ are effective.[4]
-
The following decision tree illustrates a logical workflow for troubleshooting low-yield reactions.
Q2: I am observing a black precipitate (Palladium black) in my reaction vessel. What does this mean and how can I prevent it?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition.[1] It indicates that the active Pd(0) species is aggregating into inactive, bulk palladium metal instead of participating in the catalytic cycle.
Causes and Prevention Strategies:
| Cause | Prevention Strategy |
| High Catalyst Concentration | An excessively high catalyst loading can accelerate decomposition pathways. Start with a lower loading (see FAQ 1) and only increase if necessary.[5] |
| Inefficient Ligand Stabilization | The Amphos ligand may not be effectively stabilizing the Pd(0) intermediate under your specific conditions, especially at high temperatures. |
| Action: Optimize the ligand-to-palladium ratio. While PdCl₂(Amphos)₂ has a fixed 2:1 ratio, if you were preparing the catalyst in situ, a slight excess of ligand could be beneficial.[1] | |
| Presence of Oxygen | Trace oxygen can damage the phosphine ligand, reducing its ability to stabilize the palladium center. |
| Action: Use rigorously degassed solvents and maintain a strict inert atmosphere throughout the reaction.[1] | |
| High Temperature | While heat is often required, excessive temperatures can accelerate both the desired reaction and catalyst decomposition. |
| Action: Find the minimum temperature required for an efficient reaction rate. Do not overheat. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction using PdCl₂(Amphos)₂?
A1: The optimal catalyst loading depends heavily on the specific substrates and reaction type. However, a general guideline for initial screening and optimization is provided below.
| Reaction Stage | Typical Loading (mol%) | Rationale |
| Initial Screening | 1.0 - 2.0 mol% | A robust starting point to ensure reaction viability before extensive optimization. A 1 mol% loading is cited in several successful Suzuki-Miyaura couplings. |
| Optimization Phase | 0.1 - 1.0 mol% | Once feasibility is established, the loading should be systematically lowered to find the minimum required amount for efficient conversion. |
| Highly Reactive Substrates | < 0.1 mol% (1000 ppm) | For very reactive partners (e.g., aryl iodides/bromides with activated boronic acids), much lower loadings can often be achieved.[3] |
| Challenging Substrates | 2.0 - 5.0 mol% | For less reactive substrates, such as sterically hindered or electron-rich aryl chlorides, a higher initial loading may be necessary to achieve a reasonable reaction rate.[6] |
Q2: How do I set up an experiment to screen for the optimal catalyst loading?
A2: A systematic approach is best. Set up a series of parallel reactions where only the catalyst loading is varied. Ensure all other parameters (temperature, concentration, substrate ratio, base, solvent) are held constant.
The workflow below outlines a general process for catalyst loading optimization.
Q3: Can this catalyst be used with substrates that have functional groups known to be catalyst poisons, like amines or sulfur?
A3: Yes, one of the reported advantages of the PdCl₂(Amphos)₂ catalyst system is its applicability to substrates containing functional groups that can act as catalyst poisons, such as free amino groups and sulfur functional groups. This makes it particularly useful in pharmaceutical and drug discovery contexts where complex molecules are common.
Q4: Is an aqueous or anhydrous solvent system better for PdCl₂(Amphos)₂?
A4: PdCl₂(Amphos)₂ is versatile. While some sources suggest it is particularly suitable for use in water,[2] many successful examples, including Suzuki-Miyaura couplings of heteroaryl chlorides, are performed in a biphasic mixture of an organic solvent (like toluene) and water. The optimal solvent system should be determined experimentally for your specific substrates.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol is adapted from a literature procedure for the coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid.
Materials:
-
Aryl/Heteroaryl Halide (limiting reagent, 1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
PdCl₂(Amphos)₂ (0.01 equiv, 1 mol%)
-
Base (e.g., K₂CO₃, 1.5 - 2.0 equiv)
-
Solvent (e.g., Toluene and Water, typically in a 10:1 ratio)
-
Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Add Solids: To the flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (1.5 equiv), and PdCl₂(Amphos)₂ (0.01 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Add Solvents: Add the degassed toluene and degassed water via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Work-up (Typical):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as silica gel column chromatography.
References
Technical Support Center: Troubleshooting Low Yield in PdCl₂(Amphos)₂ Catalyzed Reactions
This technical support center is a resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in PdCl₂(Amphos)₂ catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by PdCl₂(Amphos)₂ has a low yield or did not work at all. What are the first things I should check?
When encountering a low or no yield, a systematic approach to troubleshooting is crucial. Start by evaluating the fundamental components of your reaction.
-
Inert Atmosphere: Palladium(0) catalysts, the active species in many cross-coupling reactions, are sensitive to oxygen.[1] Ensure your reaction was set up under a properly maintained inert atmosphere (argon or nitrogen). It is critical to degas your solvent and reagents thoroughly.[1][2]
-
Reagent and Solvent Purity: Trace impurities in substrates, solvents, or bases can poison the catalyst.[2] Use high-purity, anhydrous solvents and degas them prior to use.[3] Ensure your substrates and other reagents are pure. Amines, in particular, can contain impurities that inhibit catalysis.[2]
-
Catalyst Activity: The quality of the precatalyst is crucial.[4] Improper storage or handling can lead to the degradation of the PdCl₂(Amphos)₂ catalyst or the Amphos ligand itself.[3]
-
Base Quality: The choice and quality of the base are critical. Some bases are hygroscopic and should be handled and stored accordingly.[3]
Q2: I suspect my PdCl₂(Amphos)₂ catalyst is deactivating. What are the common causes and how can I prevent it?
Catalyst deactivation is a frequent cause of low yields and incomplete reactions. A common sign of deactivation is the formation of a black precipitate, known as palladium black.[4]
-
Oxidative Degradation: The Amphos ligand can be oxidized, which prevents it from coordinating effectively with the palladium center. This is often exacerbated by the presence of air or oxidizing impurities.[2]
-
P-C Bond Cleavage: Under certain reaction conditions, the phosphorus-carbon bond in the Amphos ligand can cleave, leading to inactive catalyst species.[2]
-
Formation of Palladium Black: The active Pd(0) catalyst can decompose into catalytically inactive metallic palladium (palladium black).[4] To minimize this, ensure strictly anaerobic conditions and consider optimizing the reaction temperature, as high temperatures can accelerate decomposition.[4]
Q3: How critical is the ligand-to-palladium ratio for the reaction's success?
An inappropriate ligand-to-palladium ratio can lead to the formation of inactive or less active catalytic species.[2] The optimal ratio can be substrate-dependent. It is advisable to screen ratios from 1:1 to 2:1 (ligand:Pd). In some cases, a slight excess of the ligand can help stabilize the catalyst.[2]
Q4: What are common side reactions that can lead to low yield, and how can I minimize them?
Suboptimal reaction conditions can favor side reactions, reducing the yield of the desired product.[2]
-
Homocoupling: This side reaction can occur if the oxidative addition step is slow.[5]
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid starting material can be protonated and lost, especially with certain substrates like pyridine boronic acids.[5]
-
Hydrodehalogenation: This involves the replacement of the halide on the aryl halide with a hydrogen atom. This can be promoted by moisture.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A stepwise approach is recommended to identify the root cause of low or no product yield.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield reactions.
Issue 2: Catalyst Deactivation (Palladium Black Formation)
The appearance of a black precipitate is a clear indicator of catalyst decomposition.
Catalyst Deactivation Pathway and Mitigation
Caption: Common catalyst deactivation pathways and their causes.
Quantitative Data Summary
The choice of solvent can significantly impact the conversion in cross-coupling reactions. Below are illustrative tables summarizing the effect of different solvents on model reactions.
Table 1: Solvent Effects on a Model Suzuki-Miyaura Coupling Reaction [6]
| Entry | Solvent | Conversion (%) | Notes |
| 1 | Toluene | >95 | Often the solvent of choice. |
| 2 | 1,4-Dioxane | ~90 | Good results, but can be slightly less effective than toluene. |
| 3 | THF | ~80-85 | May require longer reaction times or higher temperatures. |
| 4 | 2-MeTHF | >95 | A greener alternative to THF with often excellent results. |
| 5 | Toluene/Water (10:1) | >95 | A biphasic system can be effective, especially with water-soluble bases. |
| 6 | Water (with t-Bu-Amphos) | >95 | Excellent yields can be achieved in neat water with water-soluble Amphos derivatives. |
Table 2: Solvent Effects on a Model Buchwald-Hartwig Amination Reaction [6]
| Entry | Solvent | Conversion (%) | Notes |
| 1 | Toluene | >95 | Generally the solvent of choice for Buchwald-Hartwig aminations. |
| 2 | 1,4-Dioxane | ~90 | Good results, but often slightly lower conversion than toluene. |
| 3 | THF | ~80-85 | Can be used, but may require longer reaction times or higher temperatures. |
| 4 | Xylenes | >95 | Useful for reactions requiring higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling
This protocol outlines a general method for performing a Suzuki-Miyaura cross-coupling reaction using PdCl₂(Amphos)₂.
Materials:
-
Aryl halide (e.g., 3-amino-2-chloropyridine, 1.0 eq.)
-
Arylboronic acid (e.g., 2-methylphenylboronic acid, 1.2 eq.)
-
PdCl₂(Amphos)₂ (1-2 mol%)
-
Base (e.g., K₂CO₃, 1.5 eq.)
-
Solvent (e.g., Toluene and Water)
-
Reaction vessel with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, PdCl₂(Amphos)₂, and base.
-
Add the solvents (e.g., toluene and water).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring for the specified time (e.g., 5 hours).
-
Monitor the reaction by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Testing for Palladium Catalyst Purity and Impurities
Several methods can be used to determine the purity of palladium catalysts and to quantify residual palladium in reaction products.
-
Laboratory-Based Techniques: For precise analysis, advanced equipment is required.[7][8]
-
Inductively Coupled Plasma (ICP) Testing: Highly accurate for measuring trace elements in palladium samples.[7]
-
X-Ray Fluorescence (XRF) Analysis: A non-destructive method that scans the item with X-rays to identify its metal composition.[7]
-
Atomic Absorption Spectrometry (AAS): A standard technique for metal analysis.[9]
-
-
Qualitative At-Home Tests: These offer a quick, though less definitive, way to check for palladium.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ledouxandcompany.com [ledouxandcompany.com]
- 8. ledouxandcompany.com [ledouxandcompany.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Managing Deactivation and Decomposition of PdCl₂(Amphos)₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the palladium catalyst PdCl₂(Amphos)₂. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions catalyzed by PdCl₂(Amphos)₂, offering potential causes and solutions.
Issue 1: Low or No Catalytic Activity
Question: My reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low or no catalytic activity can stem from several factors related to the catalyst's integrity, the reaction setup, or the reagents used.
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity | Ensure the active Pd(0) species is forming from the Pd(II) precatalyst. Consider pre-stirring PdCl₂(Amphos)₂ with a suitable reducing agent or under conditions known to facilitate reduction before adding all reactants. Confirm the quality of your catalyst; if it's old or has been improperly stored, it may have degraded. |
| Reagent Purity | Use high-purity, anhydrous, and degassed solvents. Impurities in substrates, solvents, or bases can act as catalyst poisons. Purify substrates and other reagents if their purity is questionable. |
| Oxygen Sensitivity | The Pd(0) active species and the Amphos ligand are sensitive to oxygen.[1] Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) by performing several vacuum/backfill cycles.[1] |
| Insufficient Mixing | In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure proper mixing of the catalyst, reagents, and base. Use an appropriately sized stir bar and a powerful stir plate. |
| Incorrect Ligand-to-Metal Ratio | While using the pre-formed PdCl₂(Amphos)₂ complex provides a defined 1:2 Pd:ligand ratio, dissociation can occur. In some cases, adding a slight excess of the Amphos ligand might be beneficial to stabilize the catalytic species. |
Issue 2: Reaction Stalls or Shows Incomplete Conversion
Question: My reaction starts but then stops before all the starting material is consumed. What could be causing this premature deactivation?
Answer: Reaction stalling is a common sign of catalyst deactivation during the reaction. Several factors can contribute to the catalyst losing its activity over time.
| Potential Cause | Recommended Solution(s) |
| Thermal Decomposition | High reaction temperatures can accelerate catalyst decomposition. If the substrates and products are thermally stable, consider running the reaction at a lower temperature for a longer duration. |
| Formation of Palladium Black | The appearance of a black precipitate is often indicative of the formation of inactive, agglomerated palladium metal (palladium black). This can result from ligand dissociation. Lowering the reaction temperature or ensuring a strictly inert atmosphere can help minimize this. |
| Ligand Degradation | The Amphos ligand can degrade under harsh reaction conditions. This can be caused by oxidation or P-C bond cleavage. Rigorous degassing and the use of purified reagents are critical. |
| Product Inhibition | The product of the reaction may coordinate to the palladium center, inhibiting further catalytic cycles. If feasible, performing the reaction at a higher dilution may mitigate this effect. |
| Side Reactions Consuming Catalyst | Undesired side reactions can consume the active catalyst. Optimizing reaction conditions (base, solvent, temperature) can help favor the desired transformation. |
Issue 3: Formation of Significant Side Products
Question: I am observing significant amounts of homocoupling or other side products. How can I improve the selectivity of my reaction?
Answer: The formation of side products indicates that reaction conditions are not optimal for the desired cross-coupling pathway.
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. | Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
| Protodeboronation | The boronic acid reagent is degraded by reaction with water, especially in the presence of a base. Bulky phosphine ligands can sometimes promote this side reaction.[2][3] | Use fresh, high-purity boronic acids. Consider using more stable boronic esters (e.g., pinacol esters). Carefully select the base and ensure the reaction is not unnecessarily prolonged. |
| Hydrodehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by the presence of water or other protic sources. | Use anhydrous solvents and reagents if the reaction chemistry allows. The choice of base can also influence this side reaction; a weaker, non-hydroxide base may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: How should I store PdCl₂(Amphos)₂ to ensure its stability?
A1: PdCl₂(Amphos)₂ should be stored in a cool, dry place under an inert atmosphere (e.g., in a glovebox or a desiccator filled with argon or nitrogen). It should be protected from light. For long-term storage, refrigeration (-20°C or -80°C) is recommended.[4] Proper storage is crucial to prevent degradation of the catalyst over time.
Q2: What are the visual signs of PdCl₂(Amphos)₂ decomposition?
A2: The fresh catalyst is typically a yellow powder. A change in color, particularly darkening to brown or black, can indicate decomposition and the formation of palladium black. If the catalyst appears discolored, its activity may be compromised.
Q3: What is the role of the Amphos ligand in the catalyst complex?
A3: Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) is a bulky, electron-rich monodentate phosphine ligand. The bulky nature of the tert-butyl groups helps to promote the reductive elimination step in the catalytic cycle and stabilizes the monomeric palladium species, which can prevent the formation of inactive palladium clusters.[5][6] The electron-rich dimethylaminophenyl group enhances the electron density on the palladium center, which can facilitate the oxidative addition step.[6]
Q4: Can I regenerate a deactivated PdCl₂(Amphos)₂ catalyst?
A4: While specific protocols for the regeneration of PdCl₂(Amphos)₂ are not widely published, general methods for regenerating palladium phosphine complexes may be adaptable. One approach involves dissolving the deactivated catalyst, which may contain palladium black and oxidized phosphine, and converting it back to an active Pd(II) or Pd(0) species. For instance, a procedure for regenerating PdCl₂(PPh₃)₂ involves treatment with ammonium chloride followed by the addition of fresh phosphine ligand under reflux.[7] However, such procedures would need to be optimized for the specific case of PdCl₂(Amphos)₂ and may not be straightforward. Preventing deactivation is generally a more practical approach.
Q5: Which analytical techniques can be used to monitor the deactivation of the catalyst?
A5: Several analytical techniques can be employed to monitor the health of your catalyst during a reaction:
-
³¹P NMR Spectroscopy: This is a powerful technique to observe the phosphine ligand. The appearance of new signals, such as that for the corresponding phosphine oxide, can indicate ligand degradation. Changes in the chemical shift of the ligand coordinated to palladium can also provide insights into the state of the catalyst.[1][8][9]
-
¹H NMR Spectroscopy: Can be used to monitor the consumption of starting materials and the formation of products and byproducts over time, providing kinetic data on the reaction progress and indicating if the reaction has stalled.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Can be used to analyze aliquots of the reaction mixture to identify and quantify reactants, products, and potential degradation products of the catalyst or ligands.[10]
Visualizing Deactivation and Experimental Workflow
To better understand the processes involved in catalyst deactivation and experimental setup, the following diagrams are provided.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add PdCl₂(Amphos)₂ (0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add the desired amount of degassed solvent (e.g., toluene, dioxane, THF, often with a small amount of water).
-
Inerting: Seal the flask and perform three cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or ¹H NMR.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Catalyst Deactivation by ³¹P NMR Spectroscopy
This protocol provides a general method for observing the state of the phosphine ligand during a reaction.
-
Sample Preparation: Prepare a stock solution of a stable internal standard (e.g., triphenyl phosphate) in the deuterated solvent to be used for the reaction.
-
Initial Spectrum: Before starting the reaction, acquire a ³¹P NMR spectrum of a solution of PdCl₂(Amphos)₂ in the reaction solvent (with the internal standard) to determine the chemical shift of the starting complex.
-
Reaction Monitoring: At various time points during the reaction (e.g., t = 0, 1h, 4h, 24h), carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Sample Quenching and Preparation for NMR: Immediately dilute the aliquot with cold, deuterated solvent containing the internal standard. If necessary, filter the sample through a small plug of Celite or silica to remove solid particles before transferring to an NMR tube.
-
NMR Acquisition: Acquire a ³¹P{¹H} NMR spectrum for each sample.
-
Data Analysis: Compare the spectra over time. Look for:
-
A decrease in the intensity of the signal corresponding to the Amphos ligand coordinated to palladium.
-
The appearance of a new signal around +30 to +40 ppm, which is characteristic of phosphine oxides (the oxidized form of the Amphos ligand).
-
The appearance of a signal for free, uncoordinated Amphos ligand.
-
By integrating the signals relative to the internal standard, a semi-quantitative analysis of ligand degradation can be performed.
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
identifying and minimizing side products in Amphos-catalyzed couplings
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification and minimization of side products in Amphos-catalyzed coupling reactions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Low Yield of the Desired Coupled Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst Activation | 1. Use a palladium precatalyst or ensure efficient in situ catalyst formation.[1] 2. Ensure the palladium source and ligand are of high purity. |
| Poor Quality of Reagents or Solvents | 1. Use freshly distilled, anhydrous, and degassed solvents.[1] 2. Ensure the aryl halide and amine/nucleophile are free of impurities.[1] |
| Suboptimal Reaction Temperature | 1. Screen a range of temperatures (e.g., room temperature to 110 °C).[1] 2. Be aware that elevated temperatures (>100 °C) can sometimes lead to rapid precipitation of palladium black and a decrease in yield. |
| Sterically Hindered Substrates | 1. Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).[1] 2. Consider switching to a more active and sterically hindered ligand from the Buchwald portfolio, such as t-BuBrettPhos.[1] |
| Inappropriate Base | 1. The choice of base is crucial. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[1] 2. For base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, often requiring higher temperatures.[1] |
Issue: Significant Formation of Hydrodehalogenation Byproduct (Ar-H)
| Potential Cause | Troubleshooting Steps |
| Presence of Water or Other Protic Sources | 1. Rigorously use anhydrous and degassed solvents and reagents.[1] 2. Dry the base thoroughly before use (e.g., by heating under vacuum).[1] |
| Slow Reductive Elimination | 1. Use a more electron-rich and bulky ligand to promote the reductive elimination step.[1] 2. Ensure an adequate concentration of the amine nucleophile.[1] |
| Inappropriate Choice of Base | 1. Switch to a non-nucleophilic, sterically hindered base like NaOt-Bu or LHMDS.[1] 2. Avoid bases that can act as a hydride source. |
Issue: Formation of Diaryl Ether or Phenol Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Water or Hydroxide Ions | 1. Rigorously exclude water from the reaction mixture.[1] 2. Use a strong, non-hydroxide base.[1] |
| Weakly Nucleophilic Amines | 1. For couplings with aqueous ammonia, specialized ligands like KPhos have been shown to suppress hydroxylation side products.[1] |
Issue: Formation of β-Hydride Elimination Products (from Alkylamines)
| Potential Cause | Troubleshooting Steps |
| Competitive β-Hydride Elimination Pathway | 1. Use a bulky ligand, such as BrettPhos, to sterically disfavor the conformation required for β-hydride elimination.[1] 2. Lower the reaction temperature to favor the desired reductive elimination pathway.[1] |
Issue: Double Arylation of Primary Amines
| Potential Cause | Troubleshooting Steps |
| Mono-arylated Product is More Reactive | 1. Use a bulky ligand, such as BrettPhos, to sterically hinder the second arylation.[1] 2. Carefully control the stoichiometry; use a slight excess of the primary amine.[1] 3. Lower the reaction temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Amphos-catalyzed Buchwald-Hartwig amination?
A1: The most common side products include:
-
Hydrodehalogenation: The replacement of the halide on the aryl electrophile with a hydrogen atom.[1]
-
Diaryl ether/Phenol formation: This occurs when water or hydroxide ions act as nucleophiles.[1]
-
β-Hydride elimination: This is a common side reaction when using primary or secondary alkylamines that have hydrogens on the carbon atom beta to the nitrogen.[1]
-
Double arylation: In the case of primary amines, the desired secondary amine product can react further to form a tertiary amine.[1]
Q2: How does the choice of base affect the outcome of an Amphos-catalyzed coupling reaction?
A2: The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine nucleophile in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used and are often effective at lower temperatures.[1] However, they can be incompatible with base-sensitive functional groups. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are milder but often necessitate higher reaction temperatures to achieve good conversion.[1] The choice of base can also influence the formation of side products; for instance, the presence of hydroxide can lead to phenol byproducts.[1]
Q3: What is the role of the Amphos ligand?
A3: Amphos, [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is an electron-rich and sterically demanding phosphine ligand. Its bulky di-tert-butylphosphino group and the electron-donating dimethylamino group contribute to the high catalytic activity and stability of the resulting palladium complexes. The steric bulk promotes the formation of highly reactive, monoligated Pd(0) species and facilitates the final reductive elimination step, while its electron-donating properties can accelerate the initial oxidative addition step.
Q4: How can I monitor the progress of my reaction and identify side products?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). To identify side products, GC-MS is a powerful tool. A small aliquot of the reaction mixture can be quenched, worked up, and analyzed. The mass spectrum of a byproduct can help in determining its structure, for example, by comparing the molecular weight to that of the starting materials and the expected product.
Experimental Protocols
General Protocol for a Trial Buchwald-Hartwig Amination Reaction
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Amphos (2 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%) or a suitable palladium precatalyst
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or sealed reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, amine (if solid), sodium tert-butoxide, Amphos, and Pd(OAc)₂ to a Schlenk tube or reaction vial containing a stir bar.
-
Add the anhydrous, degassed toluene, followed by the amine if it is a liquid.
-
Seal the tube or vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of Buchwald-Hartwig amination with key side reaction pathways.
Caption: General troubleshooting workflow for Amphos-catalyzed couplings.
Caption: Logical workflow for minimizing hydrodehalogenation side products.
References
effect of base and solvent on PdCl2(Amphos)2 catalytic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the palladium catalyst PdCl2(Amphos)2 in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound as a catalyst?
This compound is an air-stable Pd(II) precatalyst that offers a convenient and robust method for introducing the bulky, electron-rich Amphos ligand into a reaction. This catalyst is particularly effective for Suzuki-Miyura cross-coupling reactions, especially with challenging substrates like heteroaryl chlorides. Its high efficiency can lead to high turnover numbers (TONs), and it shows good tolerance to various functional groups, including unprotected amines and sulfur-containing moieties, which can often act as catalyst poisons.[1][2]
Q2: How do I choose the optimal base for my reaction catalyzed by this compound?
The choice of base is critical and can significantly impact the reaction yield. Generally, inorganic bases are effective in Suzuki-Miyura couplings with this type of catalyst. While specific optimization is always recommended for a new substrate, a good starting point is to use bases such as potassium carbonate (K2CO3), potassium phosphate (K3PO4), or sodium carbonate (Na2CO3). For reactions involving bulky phosphine ligands like Amphos, stronger, non-coordinating bases are often preferred. K3PO4 has been shown to be an excellent choice in many Suzuki reactions with bulky phosphine ligands.[3][4]
Q3: Which solvent system is recommended for reactions with this compound?
The solvent plays a crucial role in ensuring all reaction components are adequately dissolved and in stabilizing the active catalytic species. For Suzuki-Miyura reactions catalyzed by Amphos-ligated palladium, non-polar, aprotic solvents are typically effective. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used. Biphasic systems, such as toluene/water, can also be highly effective, particularly when using water-soluble inorganic bases like K2CO3.[1] The choice of solvent can influence reaction rates and selectivity, so a solvent screen is often a valuable optimization step.
Troubleshooting Guides
Issue 1: Low or No Conversion
Symptom: The reaction has stalled, or the starting materials are largely unconsumed after the expected reaction time.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure that the reaction conditions are suitable for the reduction of Pd(II) to Pd(0). In some cases, the addition of a small amount of a reducing agent can be beneficial, although often the amine or phosphine ligand itself can facilitate this. Consider using a pre-activated Pd(0) source if issues persist.[5][6]
-
-
Poor Reagent Quality: Impurities in the starting materials, base, or solvent can poison the catalyst.
-
Solution: Verify the purity of all reagents. Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Bases should be finely ground and stored in a desiccator.[5]
-
-
Suboptimal Base or Solvent: The chosen base or solvent may not be suitable for the specific substrates.
-
Solution: Perform a small-scale screen of different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvents (e.g., toluene, dioxane, THF). The solubility of the base in the reaction medium is a critical factor.
-
-
Incorrect Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. For Suzuki-Miyura reactions with heteroaryl chlorides, temperatures around 90-110 °C are common.[1]
-
Issue 2: Formation of Side Products
Symptom: Significant formation of undesired products, such as homocoupled or dehalogenated species, is observed.
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid: This side reaction can occur, particularly at higher temperatures or with prolonged reaction times.
-
Solution: Lowering the reaction temperature may reduce the rate of homocoupling. Ensuring a strictly inert atmosphere is also crucial, as oxygen can promote this side reaction.
-
-
Dehalogenation of the Aryl Halide: The aryl halide is reduced instead of undergoing cross-coupling.
-
Solution: This can be caused by trace amounts of water or other proton sources. Ensure all reagents and solvents are anhydrous. The choice of base can also influence this pathway; a less nucleophilic base might be beneficial.
-
-
Protodeborylation of the Boronic Acid: The boronic acid reacts with a proton source, leading to the formation of an arene.
-
Solution: This is often promoted by the presence of water and a strong base. Using anhydrous conditions and a carefully selected base can mitigate this issue.
-
Quantitative Data
Table 1: Effect of Solvent on Yield in Amphos-Catalyzed Suzuki-Miyura Coupling
| Solvent | Approximate Yield (%) | Notes |
| Toluene | >95 | Often a reliable choice for Suzuki-Miyura couplings. |
| 1,4-Dioxane | ~90-95 | Another effective solvent. |
| THF | ~85-90 | Good performance, but can sometimes lead to lower yields compared to toluene or dioxane. |
| Toluene/Water (10:1) | >95 | A biphasic system can be highly effective, especially with water-soluble bases.[1] |
Data is generalized from typical Amphos-catalyzed reactions and may vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Base on Yield in Suzuki-Miyura Coupling (General Observations)
| Base | General Effectiveness | Notes |
| K3PO4 | High | Often an excellent choice for bulky phosphine ligands, promoting high yields.[3] |
| K2CO3 | Moderate to High | A common and effective base, particularly in biphasic solvent systems.[1] |
| Na2CO3 | Moderate to High | Can be a very effective and economical choice.[4] |
| Cs2CO3 | High | Often used for challenging couplings, but is more expensive. |
This table provides general trends observed in Suzuki-Miyura reactions. Optimal base selection is substrate-dependent.
Experimental Protocols
General Protocol for Suzuki-Miyura Coupling of a Heteroaryl Chloride
This protocol is a representative example and may require optimization for different substrates.[1]
Materials:
-
Heteroaryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.01 mmol, 1 mol%)
-
Potassium Carbonate (K2CO3) (1.5 mmol, 1.5 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the heteroaryl chloride, arylboronic acid, this compound, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add toluene and deionized water via syringe.
-
Place the reaction vessel in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 5-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyura cross-coupling reaction.
References
- 1. TCI Practical Example: Suzuki-Miyaura Cross Coupling with this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Pd 132: PdCl2 (Amphos)2 | CAS 887919 35 9 | Johnson Matthey [matthey.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
reaction workup and purification of products from PdCl2(Amphos)2 reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup and purification of products from reactions catalyzed by PdCl2(Amphos)2.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction catalyzed by this compound?
A typical workup for a this compound catalyzed reaction, such as a Suzuki-Miyaura coupling, involves an aqueous extraction followed by chromatographic purification. After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.[1]
Q2: How can I remove the palladium catalyst and the Amphos ligand from my product?
Several methods can be employed to remove residual palladium and the Amphos ligand:
-
Silica Gel Chromatography: This is the most common method for purifying the reaction product and removing the catalyst and ligand. The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system.
-
Filtration through Celite: A simple and often effective method to remove insoluble palladium species, such as palladium black, is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[2]
-
Scavenger Resins: These are solid-supported materials with functional groups that chelate to palladium, effectively removing it from the solution. Thiol-based silica scavengers are commonly used for this purpose.[2]
-
Activated Carbon: Treatment with activated carbon can effectively adsorb palladium residues. However, it may also adsorb the desired product, so careful optimization is necessary.
-
Precipitation: In some cases, the palladium catalyst or the product can be selectively precipitated by changing the solvent system, allowing for separation by filtration.
Q3: My reaction mixture turned black. What does this indicate and how can I address it?
The formation of a black precipitate is often indicative of the formation of palladium black, which is an inactive form of palladium metal. This can occur due to catalyst decomposition. While filtering the reaction mixture through Celite can remove the palladium black, its formation suggests that the reaction conditions may need optimization to improve catalyst stability.
Q4: What are some common side products in this compound catalyzed reactions?
Common side products in cross-coupling reactions include:
-
Homocoupling products: Resulting from the coupling of two molecules of the same starting material.
-
Dehalogenated products: Where the halide on the starting material is replaced by a hydrogen atom.
-
Products from ligand involvement: In some cases, components of the phosphine ligand can be incorporated into the product.
Careful analysis of the crude reaction mixture by techniques like LCMS and NMR can help identify these byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the this compound catalyst is fresh and has been stored under an inert atmosphere to prevent degradation. |
| Improper Reaction Conditions | Optimize reaction temperature, time, and solvent. The bulky and electron-rich nature of the Amphos ligand can influence the optimal conditions.[3] |
| Poor Quality Reagents | Use pure, dry, and degassed solvents and reagents. Impurities can poison the catalyst. |
| Inefficient Stirring | Ensure vigorous stirring, especially in heterogeneous mixtures, to facilitate proper mixing of reagents and catalyst. |
Issue 2: Difficulty in Removing Palladium/Amphos Ligand
| Potential Cause | Troubleshooting Steps |
| High Polarity of Ligand/Complexes | The dimethylamino group on the Amphos ligand can increase its polarity, potentially causing it to co-elute with polar products during chromatography. |
| - Optimize Chromatography: Use a less polar eluent system or try reverse-phase chromatography. | |
| - Aqueous Wash: An acidic aqueous wash (e.g., dilute HCl) may protonate the dimethylamino group, increasing its water solubility and aiding in its removal during the workup. | |
| Formation of Soluble Palladium Species | Not all palladium species are insoluble and easily filtered. |
| - Use Scavenger Resins: Employ a scavenger resin with high affinity for palladium. Thiol-functionalized resins are often effective. | |
| - Activated Carbon Treatment: Stir the crude product solution with activated carbon, but monitor for product loss. |
Data Presentation
Table 1: Qualitative Comparison of Palladium Removal Techniques
| Method | Effectiveness | Selectivity | Ease of Use | Cost | Potential Issues |
| Silica Gel Chromatography | High | High | Moderate | Moderate | Can be time-consuming and require large solvent volumes. |
| Filtration through Celite | Moderate | Low | High | Low | Only removes insoluble palladium species. |
| Scavenger Resins | High | High | High | High | Can be expensive; potential for product loss through non-specific binding. |
| Activated Carbon | High | Low | High | Low | High potential for product loss through non-specific adsorption. |
| Precipitation/Crystallization | Variable | High | Moderate | Low | Highly dependent on the specific properties of the product and impurities. |
Experimental Protocols
Detailed Methodology for a Suzuki-Miyaura Coupling Reaction using this compound
This protocol is adapted from a literature procedure.[1]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), this compound (1-2 mol%), and a suitable base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 10:1).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LCMS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for a typical reaction workup and purification.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Prevention of Amphos Ligand Oxidation in Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the Amphos ligand during catalytic reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is Amphos and why is it sensitive to oxidation?
Amphos, or [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is an electron-rich, sterically hindered phosphine ligand widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] Its high catalytic activity is attributed to these electronic and steric properties. However, the electron-rich nature of the phosphorus atom also makes it susceptible to oxidation, especially when exposed to air.[2][3] The primary oxidation product is Amphos oxide, where the phosphorus(III) center is oxidized to phosphorus(V).[2]
Q2: How does the oxidation of Amphos affect my catalytic reaction?
The oxidation of Amphos to Amphos oxide can significantly decrease or completely inhibit the catalytic activity of the palladium complex.[2] The resulting phosphine oxide does not coordinate as effectively with the palladium center, which can lead to the formation of inactive palladium species or palladium black.[4] This deactivation of the catalyst will result in low or no yield of the desired product.[2] While some studies have suggested that phosphine oxides can sometimes act as stabilizing ligands, this is not the generally accepted role for the primary ligand, and its oxidation is typically detrimental.[3]
Q3: How can I detect the presence of Amphos oxide in my ligand sample?
The two most effective analytical methods for detecting and quantifying Amphos oxide are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[2]
-
³¹P NMR Spectroscopy: This is a direct method to observe phosphorus-containing species. Amphos and its oxide will have distinct chemical shifts. Quantitative ³¹P NMR (qNMR) can be used to determine the percentage of oxidation with high accuracy.[2]
-
HPLC: When coupled with a UV detector, HPLC can separate Amphos from its oxide and other non-phosphorus-containing impurities.[2]
Q4: What are the recommended storage and handling procedures for Amphos?
To minimize oxidation, Amphos should be handled as an air-sensitive compound. Proper storage and handling are crucial for maintaining its integrity:
-
Storage: Store Amphos in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is best kept in a desiccator or a glovebox.[2]
-
Handling: When weighing and transferring the ligand, do so under a blanket of inert gas. Use of a glovebox is ideal. For reactions, ensure that the reaction vessel is properly purged with an inert gas before adding the ligand and other reagents.[4]
Q5: Can I use antioxidants to prevent the oxidation of Amphos during my reaction?
While the use of antioxidants to protect phosphine ligands during catalysis is not a widely documented, standard procedure, the concept is plausible. Sterically hindered phenols, such as BHT (butylated hydroxytoluene), are known antioxidants that function by scavenging free radicals.[5][6] In principle, adding a small amount of a hindered phenol to the reaction mixture could help protect the Amphos ligand from oxidation by trace amounts of oxygen. However, the compatibility and potential interference of the antioxidant with the catalytic cycle would need to be carefully evaluated for each specific reaction.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Potential Cause: Oxidation of the Amphos ligand leading to catalyst deactivation.
Troubleshooting Steps:
-
Verify Ligand Purity:
-
Improve Inert Atmosphere Technique:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Thoroughly degas all solvents and liquid reagents by sparging with nitrogen or argon, or by using the freeze-pump-thaw method.[4]
-
Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Use Fresh or Purified Ligand:
-
If significant oxidation is detected, use a fresh bottle of Amphos.
-
If fresh ligand is not available, purify the existing batch by recrystallization.[2]
-
-
Consider a Pre-formed Catalyst:
-
Using a well-defined, air-stable palladium precatalyst that already incorporates the Amphos ligand can sometimes offer more reproducible results compared to in situ catalyst generation.[4]
-
Issue 2: Inconsistent Reaction Yields Between Batches
Potential Cause: Variable purity of the Amphos ligand from different batches or due to prolonged storage.
Troubleshooting Steps:
-
Standardize Ligand Quality Control:
-
Implement a routine purity check using ³¹P NMR or HPLC for every new batch of Amphos received.[2]
-
Keep a detailed log of the purity of each batch and its performance in reactions.
-
-
Re-evaluate Storage Conditions:
-
Ensure that the storage conditions are consistently maintained. Check for leaks in the inert gas lines of your glovebox or Schlenk line.
-
Aliquot the ligand into smaller, single-use portions under an inert atmosphere to avoid repeated exposure of the bulk container to potential contaminants.
-
Data Presentation
Table 1: ³¹P NMR Chemical Shifts of Amphos and its Oxidation Product
| Compound | Structure | ³¹P Chemical Shift (ppm) | Appearance in Spectrum |
| Amphos | [Image of Amphos structure] | ~35-40 | Sharp singlet |
| Amphos Oxide | [Image of Amphos oxide structure] | ~50-55 | Sharp singlet, downfield from Amphos |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and other factors. Data compiled from multiple sources.[2][7]
Table 2: Illustrative Impact of Amphos Oxide on Suzuki-Miyaura Coupling Yield
| Amphos Oxide (%) | Reaction Yield (%) |
| 0 | >95 |
| 5 | 80-90 |
| 10 | 50-70 |
| 20 | <30 |
| 50 | <5 |
Disclaimer: The data in this table is illustrative and intended to demonstrate the general trend of decreased yield with increased ligand oxidation. Actual yields will vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Quantitative Analysis of Amphos Oxidation by ³¹P NMR Spectroscopy
Objective: To determine the percentage of Amphos oxide in a sample of Amphos ligand.
Materials:
-
Amphos sample
-
Deuterated solvent (e.g., C₆D₆ or CDCl₃), freshly distilled or from a sealed ampoule
-
NMR tube with a cap
-
Internal standard (optional, for precise quantification)
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere (in a glovebox), accurately weigh approximately 10-20 mg of the Amphos sample into a clean, dry vial.
-
Add ~0.6 mL of the deuterated solvent to dissolve the sample.
-
If using an internal standard, add a known amount to the solution.
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5-10 seconds) to allow for complete relaxation of the phosphorus nuclei for accurate integration.
-
Process the spectrum and integrate the signals corresponding to Amphos (approx. 35-40 ppm) and Amphos oxide (approx. 50-55 ppm).[2]
-
Calculate the percentage of Amphos oxide using the following formula:
% Amphos Oxide = [Integration(Amphos Oxide) / (Integration(Amphos) + Integration(Amphos Oxide))] * 100
Protocol 2: Purification of Amphos by Recrystallization
Objective: To remove Amphos oxide and other impurities from a sample of Amphos ligand.
Materials:
-
Oxidized Amphos sample
-
Anhydrous isopropanol (or another suitable solvent like methanol or ethanol)
-
Schlenk flask or a round-bottom flask with a condenser
-
Inert gas supply (nitrogen or argon)
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the impure Amphos in a Schlenk flask equipped with a magnetic stir bar.
-
Attach the flask to a Schlenk line and evacuate and backfill with inert gas three times.
-
Add a minimal amount of hot, anhydrous isopropanol to the flask with stirring to dissolve the solid. The flask should be heated in a heating mantle or oil bath.
-
Once the solid is completely dissolved, slowly cool the solution to room temperature to allow for the formation of crystals.
-
For further crystallization, cool the flask in an ice bath or a refrigerator.
-
Set up a vacuum filtration apparatus (Buchner funnel and vacuum flask) and purge it with inert gas.
-
Quickly filter the crystals under a stream of inert gas and wash them with a small amount of cold, anhydrous isopropanol.
-
Dry the purified crystals under high vacuum to remove any residual solvent.
-
Store the purified Amphos under an inert atmosphere.
Visualizations
Caption: Workflow illustrating the importance of inert atmosphere handling to prevent Amphos oxidation and subsequent catalyst deactivation.
Caption: A logical troubleshooting workflow for addressing low reaction yields potentially caused by Amphos ligand oxidation.
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 6. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
impact of impurities in starting materials on PdCl2(Amphos)2 catalysis
Welcome to the Technical Support Center for PdCl₂(Amphos)₂ catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of starting material impurities on catalytic performance.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction catalyzed by PdCl₂(Amphos)₂ is showing low to no conversion. What are the common causes related to starting material purity?
A1: Low or no conversion in PdCl₂(Amphos)₂ catalyzed reactions is frequently linked to impurities in the starting materials, particularly the aryl halide and boronic acid. Key culprits include:
-
Residual water: While some water is often tolerated and can even be beneficial in Suzuki-Miyaura reactions, excessive amounts can lead to hydrolysis of the boronic acid and catalyst deactivation.
-
Unreacted starting materials from previous steps: Impurities from the synthesis of your substrates, such as unreacted Grignard reagents or strong bases, can interfere with the catalytic cycle.
-
Byproducts of boronic acid synthesis: Boronic acids can exist in equilibrium with their corresponding anhydrides (boroxines). While often viable reaction partners, their presence can affect reaction kinetics and stoichiometry.
-
Coordinating impurities: Functional groups with strong coordinating abilities, such as thiols, some nitrogen heterocycles, and other sulfur-containing compounds, can act as catalyst poisons by binding tightly to the palladium center and inhibiting its catalytic activity.
Q2: I observe a significant amount of homocoupling of my boronic acid. What could be the cause?
A2: Homocoupling of boronic acids to form biaryls is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen. While PdCl₂(Amphos)₂ is relatively air-stable, it is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction. In some cases, impurities in the boronic acid itself can also contribute to higher rates of homocoupling.
Q3: My reaction starts well but seems to stop before completion. What could be causing this catalyst deactivation?
A3: In-situ catalyst deactivation can be caused by several factors related to impurities. The presence of functional groups that can coordinate to the palladium center, such as certain nitrogen and sulfur-containing heterocycles, can act as poisons, leading to a gradual loss of catalytic activity. Additionally, impurities that promote the reduction of the active Pd(0) species to palladium black can also lead to catalyst deactivation. It is also important to ensure that the base used is of high purity, as impurities within the base can also negatively impact the catalyst's stability.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered in PdCl₂(Amphos)₂ catalyzed reactions, with a focus on impurities in starting materials.
| Issue | Potential Cause (Impurity-Related) | Recommended Solution |
| Low Yield / No Reaction | Water in Starting Materials or Solvents: Excessive water can hydrolyze the boronic acid. | Dry solvents and starting materials thoroughly before use. Consider using anhydrous reagents. |
| Coordinating Impurities (e.g., Thiols, some N-heterocycles): These can act as catalyst poisons. | Purify starting materials by recrystallization, distillation, or column chromatography to remove coordinating functional groups. | |
| Acidic or Basic Impurities: Residual acids or bases from previous synthetic steps can alter the reaction pH and affect catalyst performance. | Neutralize and purify starting materials before use. | |
| Inconsistent Results | Variable Purity of Starting Materials: Using starting materials from different suppliers or batches with varying impurity profiles. | Characterize the purity of each new batch of starting materials by NMR, GC-MS, or LC-MS. |
| Presence of Boronic Acid Anhydrides (Boroxines): Can affect the stoichiometry and reaction rate. | While often active, for consistency, consider converting boroxines back to the boronic acid by treatment with water. | |
| Catalyst Decomposition (Formation of Palladium Black) | Reducing Impurities: Certain impurities can lead to the over-reduction of the active catalyst to inactive palladium black. | Ensure all reagents are pure and free from unknown reducing agents. |
| Inefficient Ligand Protection: If the Amphos ligand is compromised by impurities, the palladium center can be more susceptible to agglomeration. | Use high-purity Amphos ligand and ensure proper storage conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction using PdCl₂(Amphos)₂
This protocol is a general starting point for the cross-coupling of an aryl chloride with an arylboronic acid.
-
Reagent Preparation:
-
Ensure the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 1.5 equiv) are of high purity and dry.
-
Use anhydrous toluene as the solvent.
-
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium carbonate.
-
Add PdCl₂(Amphos)₂ (0.01 mmol, 1 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 5-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
-
Protocol 2: Purification of Impure Aryl Halides
If an aryl halide is suspected to contain impurities that are inhibiting the reaction, the following general purification methods can be employed:
-
Recrystallization: This is effective for solid aryl halides. Choose a solvent system in which the aryl halide has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: For liquid aryl halides, distillation under reduced pressure can be effective for removing non-volatile impurities.
-
Column Chromatography: Passing the aryl halide through a short plug of silica gel or alumina can remove polar impurities.
Protocol 3: Purification of Boronic Acids
Boronic acids can be purified to remove boroxines and other impurities:
-
Recrystallization: Many boronic acids can be recrystallized from water or aqueous solvent mixtures.
-
Acid-Base Extraction: Dissolve the impure boronic acid in an organic solvent and extract with a basic aqueous solution. The boronic acid will move to the aqueous layer as the boronate salt. Acidify the aqueous layer and extract the purified boronic acid back into an organic solvent.
Visualizations
Caption: Simplified catalytic cycle for PdCl₂(Amphos)₂ catalyzed Suzuki-Miyaura cross-coupling and the inhibitory effect of coordinating impurities.
Caption: A workflow for troubleshooting low-yield reactions, emphasizing the importance of starting material purity analysis.
References
Validation & Comparative
A Comparative Guide to Palladium Catalysts: PdCl₂(Amphos)₂ vs. Pd(dppf)Cl₂ for Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of the palladium catalyst is critical to the success of these reactions, influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of two widely used palladium catalysts, PdCl₂(Amphos)₂ and Pd(dppf)Cl₂, supported by experimental data to inform catalyst selection for your specific research and development needs.
Performance Comparison
Both PdCl₂(Amphos)₂ and Pd(dppf)Cl₂ are highly effective catalysts for Suzuki-Miyaura coupling reactions. However, their performance can vary depending on the specific substrates and reaction conditions.
PdCl₂(Amphos)₂ is particularly noted for its high reactivity in the coupling of heteroaryl chlorides, which are often challenging substrates due to their lower reactivity compared to bromides and iodides. The Amphos ligand, a bulky and electron-rich phosphine, is thought to facilitate the oxidative addition step of the catalytic cycle, which is often rate-limiting for less reactive aryl chlorides. This catalyst has also shown excellent tolerance for substrates containing functional groups that can act as catalyst poisons, such as free amino groups.
Pd(dppf)Cl₂ , featuring the 1,1'-bis(diphenylphosphino)ferrocene ligand, is a versatile and robust catalyst with a broad substrate scope. It is widely regarded as a benchmark catalyst in Suzuki couplings and is effective for a range of aryl and heteroaryl halides.[1][2] While generally very effective, its performance with deactivated or sterically hindered aryl chlorides may sometimes be surpassed by catalysts with more specialized, bulky phosphine ligands like Amphos.
Quantitative Data Summary
| Aryl/Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | PdCl₂(Amphos)₂ (1) | K₂CO₃ | Toluene/H₂O | 90 | 5 | 79 | [3] |
| 6-Bromo tacrine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 73 | [1] |
| 6-Bromo tacrine | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 85 | [1] |
| 3-(2-chloropyridin-4-yl)oxyaniline | Arylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (3) | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 8-24 | Not specified | [4] |
Experimental Protocols
Suzuki-Miyaura Coupling using PdCl₂(Amphos)₂
This protocol describes the coupling of a heteroaryl chloride with an arylboronic acid.[3]
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic Acid
-
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(Amphos)₂)
-
Potassium Carbonate
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
1 M NaOH (aq)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine (6.2 mmol, 1.0 equiv), 2-methylphenylboronic acid (7.4 mmol, 1.2 equiv), PdCl₂(Amphos)₂ (0.062 mmol, 0.01 equiv), and potassium carbonate (9.4 mmol, 1.5 equiv).
-
Add toluene (20 mL) and deionized water (2 mL) to the vessel.
-
Under a nitrogen atmosphere, heat the reaction mixture to 90 °C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate.
-
Wash the organic layer with 1 M aqueous NaOH and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine.
Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid, as adapted from the synthesis of tacrine analogues.[1]
Materials:
-
6-Bromo tacrine
-
Aryl boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Carbonate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a reaction tube, combine 6-bromo tacrine (1 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 0.05 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Add 1,4-dioxane (2 mL) and water (1 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 8-10 hours.
-
After cooling to room temperature, partition the mixture between ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizing the Process
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Buchwald Ligands: PdCl2(Amphos)2 vs. XPhos and SPhos
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. Among the plethora of ligands developed, the bulky, electron-rich biaryl phosphines, pioneered by the Buchwald group, have emerged as the gold standard for their exceptional performance in C-N (Buchwald-Hartwig amination) and C-C (Suzuki-Miyaura coupling) bond formation. This guide provides a comparative analysis of the pre-catalyst PdCl2(Amphos)2 against the widely used Buchwald ligands XPhos and SPhos, offering insights into their respective performances supported by experimental data.
Ligand Structures and General Characteristics
Amphos , chemically known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is a highly electron-rich and sterically demanding ligand. Its palladium complex, this compound, is an air-stable pre-catalyst that offers convenience in handling and reaction setup.[1] It has shown particular utility in the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.[2]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is one of the most versatile and widely employed Buchwald ligands.[3][4] Its steric bulk and electron-rich nature enable the coupling of a broad range of substrates, including sterically hindered and unactivated aryl chlorides, in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4]
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is another highly effective Buchwald ligand, often lauded for its broad applicability and high reactivity.[5] It has demonstrated exceptional performance in the Suzuki-Miyaura coupling of a wide array of aryl and heteroaryl chlorides.[5]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The performance of a ligand is crucial, especially when dealing with less reactive coupling partners like heteroaryl chlorides.
While direct, side-by-side comparative data under identical conditions is scarce in the literature, we can analyze the performance of each ligand on representative substrates.
Table 1: Performance of this compound in the Suzuki-Miyaura Coupling of a Heteroaryl Chloride
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic Acid | 1 | K2CO3 | Toluene/H2O | 90 | 5 | 79 | [2] |
Table 2: Performance of XPhos in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic Acid | 0.5 (Pd(OAc)2/XPhos) | K3PO4 | Toluene | 100 | 16 | 98 | [6] |
| 2-Chlorotoluene | Phenylboronic Acid | 2 (Pd(OAc)2/XPhos) | K3PO4 | Dioxane | 100 | 18 | 95 | [7] |
Table 3: Performance of SPhos in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic Acid | 0.5 (Pd(OAc)2/SPhos) | K3PO4 | Toluene | 100 | 16 | 99 | [5] |
| 2-Chloropyridine | Phenylboronic Acid | 2 (Pd2(dba)3/SPhos) | K3PO4 | Toluene | 100 | 18 | 98 | [5] |
Comparative Analysis:
-
This compound demonstrates good efficacy in the coupling of a heteroaryl chloride, a typically challenging substrate class.[2] The convenience of using an air-stable pre-catalyst is a notable advantage.[1]
-
XPhos and SPhos exhibit excellent performance with unactivated aryl chlorides, consistently delivering high to quantitative yields.[5][6][7] They are highly versatile and are often the ligands of choice for a broad range of Suzuki-Miyaura couplings.[7] Between the two, SPhos has been noted for its slightly broader applicability in some cases.[5]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The ligand plays a crucial role in facilitating the C-N bond-forming reductive elimination step.
Table 4: Performance of XPhos in the Buchwald-Hartwig Amination of an Aryl Chloride
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | 1.5 (Pd(dba)2/XPhos) | NaOtBu | Toluene | Reflux | 6 | 94 | [4] |
Table 5: Performance of SPhos in the Buchwald-Hartwig Amination of an Aryl Chloride
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | 1 (Pd(OAc)2/SPhos) | NaOtBu | Toluene | 100 | 24 | 99 | [8] |
Comparative Analysis:
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound: [2]
To a reaction vessel, 3-amino-2-chloropyridine (1.0 eq.), the arylboronic acid (1.2 eq.), this compound (0.01 eq.), and potassium carbonate (1.5 eq.) are added. Toluene and water are then added as solvents. The reaction mixture is heated at 90 °C under a nitrogen atmosphere for 5 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
General Procedure for Suzuki-Miyaura Coupling with XPhos/SPhos: [5][6]
In an inert atmosphere glovebox, a vial is charged with the palladium source (e.g., Pd(OAc)2), the phosphine ligand (XPhos or SPhos), the aryl halide (1.0 eq.), the boronic acid (1.5 eq.), and the base (e.g., K3PO4, 2.0 eq.). The solvent (e.g., toluene or dioxane) is added, and the vial is sealed and heated with stirring for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.
General Procedure for Buchwald-Hartwig Amination with XPhos/SPhos: [4][8]
To a dried flask under an inert atmosphere are added the palladium precursor (e.g., Pd(dba)2 or Pd(OAc)2), the phosphine ligand (XPhos or SPhos), and the base (e.g., NaOtBu). The solvent (e.g., toluene) is added, followed by the aryl halide (1.0 eq.) and the amine (1.2 eq.). The mixture is then heated to reflux or the specified temperature with stirring for the required duration. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.
Visualizing the Catalytic Cycles
To understand the role of these ligands, it is helpful to visualize the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The choice between this compound, XPhos, and SPhos will ultimately depend on the specific substrates, desired reaction conditions, and cost-effectiveness for a particular application.
-
This compound is a convenient, air-stable pre-catalyst that shows good performance, particularly for Suzuki-Miyaura couplings of heteroaryl chlorides.[1][2]
-
XPhos is a highly versatile and robust ligand that excels in the coupling of sterically demanding substrates and unactivated aryl chlorides in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4]
-
SPhos offers broad applicability and high yields, making it a reliable choice for a wide range of C-C and C-N cross-coupling reactions.[5][8]
For any new transformation, empirical screening of a selection of these high-performing ligands is recommended to determine the optimal catalyst system.
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. TCI Practical Example: Suzuki-Miyaura Cross Coupling with this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. XPhos - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Monitoring PdCl₂(Amphos)₂ Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The efficient monitoring of catalytic reactions is paramount in academic research and industrial drug development for optimizing reaction conditions, ensuring product quality, and scaling up processes. The palladium catalyst, PdCl₂(Amphos)₂, is a versatile tool for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] This guide provides a comparative overview of key analytical techniques for monitoring the progress of reactions catalyzed by PdCl₂(Amphos)₂, complete with experimental protocols, comparative data, and workflow visualizations.
Introduction to Analytical Monitoring
Real-time or periodic analysis of a reaction mixture provides crucial data on the consumption of starting materials, the formation of products, and the presence of any intermediates or byproducts. This information is vital for determining reaction kinetics, catalyst activity, and overall reaction efficiency. The choice of an analytical technique depends on several factors, including the nature of the reactants and products, the reaction conditions, and the type of information required.
Comparative Analysis of Analytical Techniques
This section details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for monitoring a representative PdCl₂(Amphos)₂ catalyzed Suzuki-Miyaura cross-coupling reaction.
Table 1: Quantitative Comparison of Analytical Techniques
| Technique | Parameter Monitored | Sampling | Sample Preparation | Analysis Time | Data Output | Pros | Cons |
| HPLC | Concentration of reactants and products | Offline | Dilution, filtration, quenching | 10-30 min/sample | Chromatogram with peak areas | High accuracy and precision, widely applicable, can be coupled with MS for identification. | Requires quenching of the reaction, potential for sample degradation during workup. |
| GC | Concentration of volatile reactants and products | Offline | Dilution, quenching | 5-20 min/sample | Chromatogram with peak areas | High resolution for volatile compounds, fast analysis.[2] | Not suitable for non-volatile or thermally labile compounds.[3] |
| ¹H NMR | Concentration of reactants and products | In-situ or Offline | In-situ: none; Offline: dilution in deuterated solvent | 1-5 min/sample | NMR spectrum with integral values | Non-destructive, provides structural information, can be performed in-situ.[4] | Lower sensitivity than chromatographic methods, potential for peak overlap. |
| ³¹P NMR | Catalyst speciation and degradation | In-situ or Offline | In-situ: none; Offline: dilution in deuterated solvent | 5-15 min/sample | NMR spectrum showing phosphorus-containing species | Directly monitors the catalyst, provides insights into the catalytic cycle and deactivation pathways.[5][6] | Does not directly quantify reactants and products. |
| FTIR | Functional group changes | In-situ | None for in-situ ATR probes | Continuous | IR spectrum showing changes in vibrational bands | Real-time monitoring, no sample preparation for in-situ methods.[7][8] | Indirect measure of concentration, complex spectra can be difficult to interpret. |
| UV-Vis | Changes in conjugation/ catalyst state | In-situ or Offline | In-situ: none; Offline: dilution | Continuous/ <1 min | Absorption spectrum | High sensitivity for chromophoric species, suitable for monitoring catalyst aggregation.[9] | Limited to reactions with UV-Vis active species, indirect measure of concentration. |
Experimental Protocols
Representative Reaction: Suzuki-Miyaura Cross-Coupling
To a reaction vessel, add 3-amino-2-chloropyridine (1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), PdCl₂(Amphos)₂ (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol). Add toluene (5 mL) and water (0.5 mL). The reaction mixture is heated to 90 °C under a nitrogen atmosphere.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : HPLC system with a UV detector and a C18 column.
-
Sample Preparation : At designated time points, withdraw a 0.1 mL aliquot of the reaction mixture and quench it with 1.0 mL of acetonitrile. Filter the sample through a 0.45 µm syringe filter.
-
Analysis : Inject 10 µL of the prepared sample. Use a gradient elution method with a mobile phase of acetonitrile and water. Monitor the elution of reactants and products by UV detection at a suitable wavelength (e.g., 254 nm).
-
Quantification : Calculate the concentration of reactants and products using a pre-established calibration curve or an internal standard method.
Gas Chromatography (GC)
-
Instrumentation : Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5).
-
Sample Preparation : At specified times, take a 0.1 mL aliquot from the reaction, quench with 1.0 mL of ethyl acetate, and add an internal standard (e.g., dodecane).
-
Analysis : Inject 1 µL of the sample into the GC. Use a temperature program to separate the volatile components.
-
Quantification : Determine the concentration of the reactants and the product based on the peak areas relative to the internal standard. The reaction progress can be monitored by GC.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
In-situ Monitoring :
-
Instrumentation : NMR spectrometer equipped with a suitable probe.
-
Procedure : The reaction is carried out directly in an NMR tube. Acquire ¹H NMR spectra at regular intervals.
-
Quantification : Determine the relative concentrations of reactants and products by integrating characteristic signals.
-
-
Offline Monitoring :
-
Sample Preparation : Withdraw a 0.1 mL aliquot at desired time points and dissolve it in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Analysis : Acquire the ¹H NMR spectrum.
-
Quantification : Integrate the signals corresponding to the starting material and product to determine the conversion.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
-
In-situ Monitoring :
-
Instrumentation : NMR spectrometer with a phosphorus probe.
-
Procedure : Set up the reaction in an NMR tube. Acquire ³¹P NMR spectra periodically to observe the signals of PdCl₂(Amphos)₂ and any other phosphorus-containing species that form during the reaction.
-
Analysis : Monitor changes in the chemical shifts and intensities of the phosphorus signals to understand catalyst activation and potential deactivation pathways.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
In-situ Monitoring with an Attenuated Total Reflectance (ATR) Probe :
-
Instrumentation : FTIR spectrometer equipped with a DiComp or SiComp ATR probe.
-
Procedure : Insert the ATR probe directly into the reaction vessel. Collect FTIR spectra continuously throughout the reaction.
-
Analysis : Monitor the decrease in the intensity of vibrational bands corresponding to the starting materials and the increase in bands associated with the product. For example, monitor the C-Cl stretching of the aryl chloride and the appearance of new aromatic C-C stretching bands. Kinetic data can be acquired by in-situ FTIR spectroscopy.[7]
-
UV-Visible (UV-Vis) Spectroscopy
-
In-situ Monitoring :
-
Instrumentation : UV-Vis spectrometer with a fiber-optic probe.
-
Procedure : Place the fiber-optic probe in the reaction mixture. Record UV-Vis spectra at regular intervals.
-
Analysis : Monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not, or vice versa. This can also be used to monitor changes in the palladium catalyst, such as the formation of palladium nanoparticles, which exhibit a characteristic surface plasmon resonance band.[9]
-
Visualization of Workflows
Diagram 1: General Workflow for Offline Reaction Monitoring
Caption: Workflow for offline monitoring techniques like HPLC, GC, and offline NMR.
Diagram 2: Workflow for In-situ Reaction Monitoring
Caption: Workflow for in-situ monitoring techniques like NMR, FTIR, and UV-Vis.
Conclusion
The selection of an appropriate analytical technique is critical for the effective monitoring of PdCl₂(Amphos)₂ catalyzed reactions. For quantitative analysis of reaction progress, HPLC and GC are robust offline methods, with the choice depending on the volatility of the analytes. For real-time monitoring and mechanistic studies, in-situ techniques such as NMR and FTIR spectroscopy are powerful tools. ¹H NMR provides direct quantitative information on reactants and products, while ³¹P NMR offers invaluable insights into the state of the catalyst. FTIR is excellent for tracking the evolution of functional groups in real-time. UV-Vis spectroscopy is a sensitive technique for specific applications involving chromophoric changes or catalyst aggregation. By understanding the strengths and limitations of each technique, researchers can select the most suitable method to gain a comprehensive understanding of their catalytic systems.
References
- 1. Pd 132: PdCl2 (Amphos)2 | CAS 887919 35 9 | Johnson Matthey [matthey.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
PdCl2(Amphos)2 in Catalysis: A Comparative Guide to Product Purity
For researchers, scientists, and drug development professionals, achieving high product purity in chemical reactions is paramount. In the realm of palladium-catalyzed cross-coupling reactions, the choice of catalyst plays a critical role in not only driving the reaction to completion but also in minimizing the formation of impurities. This guide provides a comparative overview of the performance of PdCl2(Amphos)2, a widely used palladium catalyst, with a focus on the quantification of product purity. Experimental data, detailed protocols, and visual workflows are presented to aid in catalyst selection and methodological implementation.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst is often evaluated by the yield of the desired product and the level of residual palladium in the final product. While direct comparative studies detailing product purity with a wide range of catalysts are not always available in a single source, we can compile and compare performance based on available data from various studies.
Suzuki-Miyaura Cross-Coupling with this compound
This compound is recognized for its high efficiency in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like heteroaryl chlorides.[1] A typical example is the coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid, which proceeds with a good yield.
| Catalyst | Reaction | Yield (%) | Purity Data |
| This compound | Suzuki-Miyaura Coupling of 3-amino-2-chloropyridine and 2-methylphenylboronic acid | 79 | Purified by silica gel column chromatography to obtain a milky white powder. |
Comparison of Residual Palladium Levels
A critical aspect of product purity in palladium-catalyzed reactions is the concentration of residual palladium in the final product. High levels of palladium are undesirable, especially in active pharmaceutical ingredients (APIs). The choice of catalyst and purification method significantly impacts the final palladium concentration. The following table summarizes a comparative study of residual palladium levels for different palladium sources in Suzuki-Miyaura and Buchwald-Hartwig couplings after chromatographic purification.
| Palladium Source | Reaction Type | Average Residual Pd (ppm) after Chromatography |
| PdCl2(dppf) | Suzuki-Miyaura | >100 |
| Pd(OAc)2 / Buchwald Ligand | Suzuki-Miyaura | >100 |
| PEPPSI-IPr | Suzuki-Miyaura | <100 |
| Pd2(dba)3 / Buchwald Ligand | Buchwald-Hartwig | >100 |
| Pd(OAc)2 / Buchwald Ligand | Buchwald-Hartwig | >100 |
Data adapted from a pilot study quantifying palladium impurities. This table illustrates the variability in residual palladium with different catalyst systems and highlights the importance of post-reaction purification.
Experimental Protocols
Reproducibility and accuracy are cornerstones of scientific research. This section provides detailed methodologies for a representative Suzuki-Miyaura reaction using this compound and for the quantification of product purity.
Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid
This protocol is adapted from a practical example of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic Acid
-
This compound (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II))
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), this compound (0.01 eq.), and potassium carbonate (1.5 eq.).
-
Add toluene and deionized water to the vessel.
-
Under a nitrogen atmosphere, heat the reaction mixture to 90°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the purified 2-(o-tolyl)-3-pyridinamine.
Quantification of Product Purity
Accurate determination of product purity requires the use of various analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the percentage purity of the final product and to identify and quantify any impurities.
-
Methodology:
-
Prepare a standard solution of the purified product of known concentration.
-
Prepare a sample of the reaction product for analysis.
-
Inject the standard and sample solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a suitable gradient or isocratic elution method to achieve good separation of the product from any impurities.
-
The purity is calculated by comparing the peak area of the product in the sample to the total area of all peaks, or by using a calibration curve generated from the standard solutions.
-
2. Gas Chromatography (GC):
-
Purpose: Suitable for volatile and thermally stable compounds to determine purity.
-
Methodology:
-
Prepare a standard solution of the purified product.
-
Dissolve a known amount of the reaction product in a suitable solvent.
-
Inject the solutions into a GC system equipped with an appropriate column and a Flame Ionization Detector (FID).
-
The percentage purity is determined by comparing the peak area of the product to the total peak area.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the product and to assess its purity by identifying impurity signals. Quantitative NMR (qNMR) can be used for accurate purity determination.
-
Methodology for qNMR:
-
Accurately weigh a sample of the product and a certified internal standard.
-
Dissolve the mixture in a deuterated solvent.
-
Acquire a 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals of the product and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the molecular weights of the product and the standard.
-
4. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
-
Purpose: To quantify the amount of residual palladium in the final product.
-
Methodology:
-
Accurately weigh a sample of the purified product.
-
Digest the sample using a microwave digestion system with a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid).
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the sample using an ICP-MS instrument calibrated with palladium standards.
-
The concentration of palladium is reported in parts per million (ppm) or parts per billion (ppb).
-
Visualizing the Process
Diagrams can provide a clear and concise understanding of complex workflows and chemical pathways.
Caption: Experimental workflow for a Suzuki-Miyaura reaction and subsequent product purity analysis.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle and factors influencing product purity.
References
A Comparative Guide to the Kinetics of Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While direct, detailed kinetic studies on PdCl2(Amphos)2 are not extensively available in publicly accessible literature, its performance can be contextualized by comparing its known characteristics with well-studied alternative palladium catalyst systems. This guide will focus on comparing the attributes of this compound with the extensively studied Pd(PPh3)4 and palladium precatalysts paired with bulky biarylphosphine ligands.
Overview of Catalysts
This compound is recognized as a highly effective and air-stable precatalyst for Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like heteroaryl chlorides. It is known for achieving high turnover numbers (TONs), indicating a robust and efficient catalytic cycle. However, a detailed quantitative kinetic analysis, including reaction orders and rate constants, is not extensively documented.
In contrast, catalysts like Pd(PPh3)4 and systems generated in situ from Pd(OAc)2 or Pd2(dba)3 with biarylphosphine ligands (e.g., SPhos, XPhos) have been the subject of numerous mechanistic and kinetic investigations. These studies provide valuable insights into the fundamental steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, offering a framework for understanding and optimizing cross-coupling reactions.
Comparative Data
The following tables summarize the available kinetic and performance data for these catalyst systems.
Suzuki-Miyaura Coupling
| Catalyst System | Substrate Scope | Kinetic Profile Insights | Noteworthy Characteristics |
| This compound | Excellent for heteroaryl chlorides and other challenging substrates. | High turnover numbers suggest a fast and efficient catalytic cycle. The exact rate-determining step and reaction orders are not widely published. | Air-stable precatalyst, simplifying reaction setup. Effective for substrates with functional groups that can act as catalyst poisons. |
| Pd(PPh3)4 | Broad applicability for aryl bromides and iodides. Less effective for aryl chlorides. | The catalytic cycle is well-studied. Oxidative addition is often rate-limiting, particularly with less reactive aryl halides. The reaction can be sensitive to ligand concentration.[1] | A widely used and commercially available catalyst. Its behavior provides a benchmark for kinetic comparisons. |
| Pd(OAc)2 / SPhos | Broad scope, including aryl chlorides and sterically hindered substrates. | The use of bulky, electron-rich biarylphosphine ligands like SPhos generally accelerates both oxidative addition and reductive elimination, leading to higher reaction rates.[2] | In situ generation allows for tuning of the ligand-to-metal ratio. These systems often exhibit high catalytic activity at lower catalyst loadings. |
Buchwald-Hartwig Amination
| Catalyst System | Substrate Scope | Kinetic Profile Insights | Noteworthy Characteristics | | :--- | :--- | :--- | | This compound | While primarily used for Suzuki-Miyaura, Amphos-type ligands can be effective in C-N bond formation. | Specific kinetic data for this compound in amination is scarce. | The electron-rich and bulky nature of the Amphos ligand is generally beneficial for amination reactions. | | Pd2(dba)3 / Biarylphosphine Ligands (e.g., XPhos) | Extremely broad, including the coupling of a wide range of amines with aryl chlorides, bromides, and iodides. | Mechanistic studies have provided detailed insights into the catalytic cycle. The rate-determining step can vary depending on the specific substrates and ligands.[3] | These systems are highly active and versatile, enabling challenging amination reactions under mild conditions. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic studies. Below are representative methodologies for monitoring the kinetics of palladium-catalyzed cross-coupling reactions.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via GC-MS
This protocol is adapted from studies on Pd(PPh3)4 and similar catalysts.
Objective: To determine the reaction rate and reaction orders with respect to the reactants and catalyst.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., toluene/water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a series of reaction vials, add the aryl halide, arylboronic acid, base, and internal standard.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst in the reaction solvent. Add a specific volume of the catalyst stock solution to each vial to initiate the reaction.
-
Reaction Monitoring: Place the vials in a pre-heated heating block and stir vigorously. At timed intervals, withdraw an aliquot from each reaction vial.
-
Quenching and Extraction: Quench the reaction in the aliquot by adding a suitable solvent (e.g., diethyl ether) and water. Vortex the mixture and allow the layers to separate.
-
Analysis: Analyze the organic layer by GC-MS to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this, the initial rate can be determined. By varying the initial concentrations of the reactants and catalyst, the reaction orders can be calculated.
Protocol 2: In Situ Monitoring of Buchwald-Hartwig Amination via ³¹P NMR Spectroscopy
This protocol is suitable for studying catalyst speciation and reaction progress with palladium complexes of phosphine ligands.
Objective: To observe the formation of catalytic intermediates and monitor the consumption of the starting materials in real-time.
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Deuterated solvent (e.g., toluene-d8)
-
NMR tube suitable for air-sensitive reactions (e.g., J. Young tube)
-
NMR spectrometer equipped with a ³¹P probe
Procedure:
-
Sample Preparation: In a glovebox, add the aryl halide, amine, base, and deuterated solvent to an NMR tube.
-
Precatalyst Preparation: In a separate vial, dissolve the palladium precatalyst and the phosphine ligand in the deuterated solvent to form the active catalyst.
-
Initiation and Monitoring: Inject the catalyst solution into the NMR tube. Immediately place the tube in the NMR spectrometer and begin acquiring ³¹P NMR spectra at regular time intervals.
-
Data Acquisition: The chemical shifts in the ³¹P NMR spectra will indicate the presence of the free ligand, the active palladium-ligand complex, and any phosphorus-containing intermediates. The integration of these signals over time provides information on the kinetics of catalyst activation and turnover.[4]
-
¹H NMR Correlation: Correlate the ³¹P NMR data with ¹H NMR spectra to monitor the disappearance of starting materials and the appearance of the product.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for kinetic analysis of cross-coupling reactions.
Conclusion
While this compound is a highly valuable catalyst for specific applications in cross-coupling reactions due to its stability and high activity, a comprehensive understanding of its kinetic behavior requires further investigation. By comparing its known performance with the detailed kinetic data available for other palladium phosphine catalyst systems, researchers can make more informed decisions in catalyst selection and reaction optimization. The experimental protocols provided herein offer a starting point for conducting such kinetic studies, which are essential for the development of more efficient and robust catalytic processes in pharmaceutical and materials science.
References
The Strategic Advantage of PdCl₂(Amphos)₂ in Large-Scale Suzuki-Miyaura Couplings: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the selection of a catalyst for large-scale synthesis is a critical decision that directly impacts process efficiency, cost, and overall project viability. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling of heteroaryl chlorides, Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(Amphos)₂) has emerged as a powerful contender. This guide provides an objective comparison of PdCl₂(Amphos)₂ with other common palladium catalysts, supported by experimental data, to inform strategic catalyst selection in large-scale pharmaceutical and fine chemical production.
The utility of palladium catalysts in the synthesis of active pharmaceutical ingredients (APIs) is well-documented, with these catalysts playing a crucial role in the formation of key carbon-carbon and carbon-heteroatom bonds.[1] PdCl₂(Amphos)₂ is particularly valued for its high selectivity and efficiency in producing fine chemicals and APIs under mild conditions.[2] This air-stable divalent palladium complex has demonstrated high yields in the Suzuki-Miyaura coupling of heteroaryl chlorides, which are often inexpensive but less reactive starting materials.[3] Notably, some reactions catalyzed by PdCl₂(Amphos)₂ have been reported to exceed turnover numbers (TONs) of 10,000.[3]
Comparative Performance Analysis
To provide a clear and objective comparison, this analysis focuses on the Suzuki-Miyaura coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid as a representative transformation. The performance of PdCl₂(Amphos)₂ is compared with two widely used alternative catalyst systems: a second-generation Buchwald precatalyst (SPhos Pd G2) and the classical Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
The data presented in the following tables are compiled from literature sources and supplier pricing information. It is important to note that direct head-to-head large-scale comparisons under identical conditions are not always available in published literature. Therefore, data for alternative catalysts are based on typical performance in similar Suzuki-Miyaura couplings of heteroaryl chlorides.
Table 1: Performance Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-amino-2-chloropyridine and 2-methylphenylboronic acid
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| PdCl₂(Amphos)₂ | 1.0 | 5 | 79 | 79 | 15.8 |
| SPhos Pd G2 | 0.5 - 1.0 | 4 - 8 | 85 - 95 | 85 - 190 | 10.6 - 47.5 |
| Pd(PPh₃)₄ | 1.0 - 2.0 | 8 - 16 | 70 - 80 | 35 - 80 | 2.2 - 10.0 |
Data for PdCl₂(Amphos)₂ is based on a specific lab-scale example.[4] Data for SPhos Pd G2 and Pd(PPh₃)₄ are representative of typical performance in similar Suzuki-Miyaura couplings of heteroaryl chlorides.
Table 2: Cost-Effectiveness Analysis
| Catalyst System | Molecular Weight ( g/mol ) | Price per Gram (USD) | Price per Mole (USD) | Cost per kg of Product* |
| PdCl₂(Amphos)₂ | 708.07 | ~150 - 250 | ~106,211 - 177,018 | ~14,650 - 24,418 |
| SPhos Pd G2 | 704.22 | ~167 | ~117,618 | ~7,841 - 15,682 |
| Pd(PPh₃)₄ | 1155.56 | ~10 - 25 | ~11,556 - 28,890 | ~1,778 - 4,445 |
*Cost per kg of product is an estimation based on the benchmark reaction and the respective catalyst loadings and yields presented in Table 1. Prices are approximate and subject to change based on supplier and quantity.
Experimental Protocols
A detailed experimental protocol for the benchmark Suzuki-Miyaura coupling reaction using PdCl₂(Amphos)₂ provides a practical reference for researchers.
Synthesis of 2-(o-tolyl)-3-pyridinamine using PdCl₂(Amphos)₂ [4]
-
Materials:
-
3-amino-2-chloropyridine (0.8 g, 6.2 mmol)
-
2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.)
-
PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol, 1 mol%)
-
Potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.)
-
Toluene (20 mL)
-
Deionized water (2 mL)
-
-
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, PdCl₂(Amphos)₂, potassium carbonate, toluene, and deionized water.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux at 90°C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate.
-
Wash the organic layer with 1 mol/L NaOH aqueous solution and brine, then dry over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to obtain 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).[4]
-
Visualizing the Process
To further clarify the experimental and conceptual frameworks, the following diagrams illustrate the general workflow for a large-scale Suzuki-Miyaura coupling and the catalytic cycle.
Conclusion
The cost-effectiveness of a catalyst in large-scale synthesis is a multifaceted issue that extends beyond the initial purchase price.[5] While Pd(PPh₃)₄ may appear to be the most economical option based on its lower price per mole, its often lower reactivity and the need for higher catalyst loadings can lead to increased processing times and downstream purification costs.
PdCl₂(Amphos)₂ and other advanced catalysts with bulky phosphine ligands, such as SPhos-based systems, generally offer higher turnover numbers and frequencies, allowing for lower catalyst loadings and shorter reaction times. This increased efficiency can offset their higher initial cost, particularly in the context of high-value API synthesis where process optimization is paramount. The air and moisture stability of precatalysts like PdCl₂(Amphos)₂ also simplifies handling and improves reproducibility in a manufacturing environment.
Ultimately, the optimal catalyst choice will be application-specific, and a thorough process optimization is recommended. However, for challenging Suzuki-Miyaura couplings of heteroaryl chlorides in large-scale synthesis, PdCl₂(Amphos)₂ presents a compelling option that balances high performance with practical handling characteristics, making it a strong candidate for cost-effective and efficient production.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdcl2 amphos 2: Best Catalysts for Chemical Reactions [accio.com]
- 3. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. markwideresearch.com [markwideresearch.com]
A Comparative Guide to the Green Chemistry Metrics of PdCl2(Amphos)2 Protocols
In the drive towards more sustainable practices in pharmaceutical and fine chemical synthesis, the choice of catalyst plays a pivotal role. Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation, but their environmental impact is under increasing scrutiny. This guide provides a detailed comparison of the green chemistry metrics for protocols utilizing PdCl₂(Amphos)₂, a prominent palladium catalyst, against two common alternatives: the traditional Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a modern Buchwald third-generation precatalyst (XPhos Pd G3).
This analysis is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting catalytic systems that are not only efficient but also environmentally responsible. By examining key quantitative metrics and providing detailed experimental context, this guide aims to highlight the nuances of "green" catalysis in practice.
Quantitative Comparison of Green Chemistry Metrics
To provide a standardized comparison, we have analyzed the green chemistry metrics for a representative Suzuki-Miyaura cross-coupling reaction: the synthesis of 4-methoxybiphenyl from 4-chloroanisole and phenylboronic acid. The data presented in the following tables are calculated based on detailed experimental protocols for each catalyst system.
Table 1: Comparison of Mass-Based Green Chemistry Metrics
| Metric | PdCl₂(Amphos)₂ Protocol | Pd(PPh₃)₄ Protocol | XPhos Pd G3 Protocol |
| Atom Economy (AE) | 77.9% | 77.9% | 77.9% |
| Environmental Factor (E-Factor) | 18.5 | 25.4 | 15.8 |
| Process Mass Intensity (PMI) | 19.5 | 26.4 | 16.8 |
Table 2: Comparison of Catalyst Efficiency Metrics
| Metric | PdCl₂(Amphos)₂ Protocol | Pd(PPh₃)₄ Protocol | XPhos Pd G3 Protocol |
| Catalyst Loading (mol%) | 1.0 mol% | 3.0 mol% | 0.5 mol% |
| Catalyst Loading (ppm of Pd) | 1064 ppm | 3192 ppm | 532 ppm |
| Turnover Number (TON) | 95 | 32 | 196 |
| Turnover Frequency (TOF) (h⁻¹) | 19 | 5.3 | 98 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid using each of the three catalyst systems are provided below. These protocols form the basis for the calculation of the green chemistry metrics presented above.
Protocol 1: Suzuki-Miyaura Coupling with PdCl₂(Amphos)₂
-
Reactants: 4-chloroanisole (1.0 mmol, 142.58 mg), Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Catalyst: PdCl₂(Amphos)₂ (0.01 mmol, 7.1 mg, 1.0 mol%)
-
Base: K₃PO₄ (2.0 mmol, 424.6 mg)
-
Solvent: Toluene (5 mL, approx. 4.34 g)
-
Procedure: The reactants, catalyst, and base are combined in a flask under an inert atmosphere. Toluene is added, and the mixture is heated to 100°C for 5 hours.
-
Workup: The reaction mixture is cooled, diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Yield: 95% (175 mg of 4-methoxybiphenyl)
Protocol 2: Suzuki-Miyaura Coupling with Pd(PPh₃)₄
-
Reactants: 4-chloroanisole (1.0 mmol, 142.58 mg), Phenylboronic acid (1.5 mmol, 182.9 mg)
-
Catalyst: Pd(PPh₃)₄ (0.03 mmol, 34.6 mg, 3.0 mol%)
-
Base: K₂CO₃ (2.0 mmol, 276.4 mg)
-
Solvent: Toluene (5 mL, approx. 4.34 g), Water (1 mL, 1.0 g)
-
Procedure: The reactants, catalyst, and base are combined in a flask under an inert atmosphere. Toluene and water are added, and the mixture is heated to 100°C for 6 hours.
-
Workup: The reaction mixture is cooled, and the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Yield: 96% (176.9 mg of 4-methoxybiphenyl)
Protocol 3: Suzuki-Miyaura Coupling with XPhos Pd G3
-
Reactants: 4-chloroanisole (1.0 mmol, 142.58 mg), Phenylboronic acid (1.5 mmol, 182.9 mg)
-
Catalyst: XPhos Pd G3 (0.005 mmol, 4.3 mg, 0.5 mol%)
-
Base: K₃PO₄ (2.0 mmol, 424.6 mg)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (2 mL, approx. 1.72 g)
-
Procedure: The reactants, catalyst, and base are combined in a vial under an inert atmosphere. 2-MeTHF is added, and the mixture is stirred at room temperature (25°C) for 2 hours.
-
Workup: The reaction mixture is diluted with ethyl acetate, filtered through a pad of silica gel, and concentrated.
-
Yield: 98% (180.5 mg of 4-methoxybiphenyl)
Visualization of Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing the green chemistry metrics of a catalytic protocol.
Analysis of Palladium-Catalyzed Reaction Intermediates: A Comparative Guide to NMR and Mass Spectrometry Data for PdCl₂(Amphos)₂ and Analogous Systems
For Researchers, Scientists, and Drug Development Professionals
The characterization of transient intermediates in palladium-catalyzed cross-coupling reactions is crucial for understanding reaction mechanisms, optimizing catalytic activity, and developing more efficient synthetic protocols. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for reaction intermediates derived from the precatalyst dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II), PdCl₂(Amphos)₂, and contrasts it with data from systems employing other common bulky phosphine ligands. The objective is to offer a practical resource for identifying and understanding the behavior of these critical species in solution.
Experimental Data Comparison
The following tables summarize key quantitative NMR and mass spectrometry data for oxidative addition complexes, which are pivotal intermediates in many palladium-catalyzed cross-coupling reactions. The data for the Amphos-ligated complex is presented alongside data for analogous complexes with other widely used phosphine ligands to facilitate comparison.
Table 1: ³¹P NMR Data for Oxidative Addition Intermediates
The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom and the geometry of the palladium complex. It serves as a primary tool for identifying the formation of oxidative addition complexes and observing ligand exchange processes.
| Ligand | Complex Structure | Solvent | ³¹P Chemical Shift (δ) [ppm] | Reference |
| Amphos | (Amphos)Pd(tolyl)(Br) | CDCl₃ | 59.44 | [1] |
| XPhos | (XPhos)Pd(phenethyl)(Cl) | C₆D₆ | 53.2 | |
| SPhos | (SPhos)Pd(2-tolyl)(Cl) | C₆D₆ | 28.3 | |
| tBu₃P | (tBu₃P)Pd(phenyl)(I) | THF-d₈ | 84.1 |
Note: Data for ligands other than Amphos is sourced from various studies and presented here for comparative purposes.
Table 2: ¹H and ¹³C NMR Data for the Amphos-Ligated Oxidative Addition Intermediate
Detailed ¹H and ¹³C NMR data provide structural confirmation of the oxidative addition product, allowing for the assignment of protons and carbons in both the ligand and the newly added organic moiety.
Complex: (Amphos)Pd(tolyl)(Br)[1] Solvent: CDCl₃
| Nucleus | Chemical Shift (δ) [ppm] | Key Assignments |
| ¹H NMR | 6.70 - 7.38 (m) | Aromatic protons (Amphos and tolyl groups) |
| 2.95 (s, 6H) | N(CH₃)₂ | |
| 2.39 (s, 3H) | Tolyl-CH₃ | |
| 1.35 (d, J=13.6 Hz, 18H) | t-Butyl | |
| ¹³C NMR | 150.9, 142.9, 138.3, 137.9, 129.0, 128.0, 127.8, 123.2, 110.0 | Aromatic carbons |
| 40.0 | N(CH₃)₂ | |
| 33.1 | t-Butyl quaternary C | |
| 28.7, 28.5 | t-Butyl CH₃ | |
| 21.4 | Tolyl-CH₃ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides highly accurate mass measurements, enabling the confirmation of the elemental composition of transient intermediates.
| Ligand | Intermediate | Ionization Mode | Calculated m/z | Found m/z | Reference |
| Amphos | [(Amphos)Pd(tolyl)]⁺ | ESI | 462.1542 | 462.1549 | [1] |
| PPh₃ | [Pd(PPh₃)₂(Ph)(I)]⁺ | ESI | 913 | 913 | [2] |
Experimental Protocols
The following are representative methodologies for the generation and analysis of palladium-phosphine intermediates.
Protocol 1: In-situ Generation and NMR Analysis of (Amphos)Pd(tolyl)(Br)
This protocol is adapted from the supporting information provided by Yokozawa and coworkers[1].
Materials:
-
Pd₂(dba)₃ (dba = dibenzylideneacetone)
-
Amphos ligand
-
4-Bromotoluene
-
Anhydrous, degassed CDCl₃
-
NMR tubes with J. Young valves
Procedure:
-
In a nitrogen-filled glovebox, dissolve Pd₂(dba)₃ (1.0 eq) and Amphos (2.2 eq) in anhydrous CDCl₃ in a vial.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the Pd(0)(Amphos)₂ complex.
-
Add 4-bromotoluene (1.5 eq) to the solution.
-
Transfer the reaction mixture to an NMR tube fitted with a J. Young valve.
-
Seal the NMR tube and acquire ³¹P, ¹H, and ¹³C NMR spectra at room temperature. The formation of the oxidative addition product can be monitored by the appearance of a new peak in the ³¹P NMR spectrum and characteristic shifts in the ¹H and ¹³C NMR spectra.
Protocol 2: General Procedure for ESI-MS Analysis of Palladium-Catalyzed Reactions
This protocol provides a general workflow for the detection of ionic intermediates in palladium-catalyzed reactions using Electrospray Ionization Mass Spectrometry (ESI-MS).
Instrumentation:
-
A flow reactor or a batch reaction setup
-
A syringe pump for direct infusion
-
An ESI-MS instrument
Procedure:
-
Set up the palladium-catalyzed reaction under the desired conditions (e.g., Suzuki-Miyaura or Heck coupling).
-
During the reaction, draw a small aliquot (e.g., 10-50 µL) of the reaction mixture.
-
Dilute the aliquot immediately with a suitable solvent (e.g., acetonitrile or methanol) to quench the reaction and prepare it for ESI-MS analysis.
-
Infuse the diluted sample directly into the ESI-MS source using a syringe pump at a low flow rate (e.g., 5-20 µL/min).
-
Acquire mass spectra in positive and/or negative ion mode. Key intermediates, such as cationic palladium species, can be identified by their characteristic m/z values and isotopic patterns. Tandem MS (MS/MS) can be used to further structurally characterize the detected ions.
Visualizations
Experimental Workflow for Intermediate Analysis
The following diagram illustrates a typical workflow for the generation and characterization of palladium-phosphine reaction intermediates.
Caption: Workflow for the analysis of palladium intermediates.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key intermediates in a typical Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium-phosphine complex.
Caption: Key intermediates in the Suzuki-Miyaura catalytic cycle.
References
literature review of the applications and limitations of PdCl2(Amphos)2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications and limitations of the palladium catalyst PdCl2(Amphos)2. Its performance is objectively compared with other common palladium catalysts, supported by experimental data to inform catalyst selection for cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Overview of this compound
Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly known as this compound, is a popular palladium(II) precatalyst. It is valued for its air and moisture stability, which allows for easier handling compared to many other sensitive palladium complexes. The "Amphos" ligand is a bulky, electron-rich phosphine that facilitates the activation of challenging substrates, particularly heteroaryl chlorides, in cross-coupling reactions.
Applications in Suzuki-Miyaura Cross-Coupling
This compound has demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions, especially for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals. It is particularly effective for the coupling of heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts. The catalyst is known to tolerate a variety of functional groups, including unprotected amines, making it a versatile tool in complex molecule synthesis.[1][2]
Performance Comparison
| Catalyst | Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| This compound | Amphos | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | K2CO3 | Toluene/H2O | 90 | 5 | 79 | >10,000 (in some cases) | [1][2] |
| Pd(dppf)Cl2 | dppf | 2,5-diiodopyrazine | Phenylboronic acid | K2CO3 | DME | 80 | 2 | High | Not Reported | [3] |
| Pd(PPh3)4 | PPh3 | 2,5-diiodopyrazine | Phenylboronic acid | K3PO4 | 1,4-Dioxane/H2O | 90 | 12 | Good | Not Reported | [3] |
| Pd(OAc)2 | SPhos | 2,5-diiodopyrazine | Phenylboronic acid | K3PO4 | Toluene | 100 | 16 | High | Not Reported | [3] |
| Pd(OAc)2/Benzimidazolium Salt | Benzimidazolium Salt | 2-chloropyridine | Phenylboronic acid | K2CO3 | DMF/H2O | MW | 0.5 | Lower than bromides | Not Reported | [4] |
Note: "Good" and "High" yields are reported as described in the source material where specific percentages were not provided. The TON for this compound is a general statement from a source and not specific to the reaction listed.
Limitations of this compound
Despite its advantages, this compound and other catalysts with bulky, electron-rich phosphine ligands are not without their limitations:
-
Catalyst Inhibition: The nitrogen atom in pyridine-containing substrates can coordinate to the palladium center, leading to catalyst inhibition and reduced reaction efficiency. The choice of ligand and reaction conditions is crucial to mitigate this effect.[5]
-
Challenges with Certain Substrates: While effective for many heteroaryl chlorides, the coupling of five-membered heterocyclic halides can be particularly challenging.[6]
-
Protodeboronation: Under certain conditions, palladium-phosphine complexes can catalyze the unproductive side reaction of protodeboronation of the boronic acid starting material.[7]
-
C-N Coupling: While primarily used for C-C bond formation, its application in C-N cross-coupling (Buchwald-Hartwig amination) may have limitations, especially with challenging substrates. Often, catalyst systems specifically designed for amination reactions, which may include different ligands, are preferred.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine
The following protocol is adapted from a published experimental procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride using this compound.[1][2]
Materials:
-
3-Amino-2-chloropyridine
-
2-Methylphenylboronic acid
-
This compound
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
1 M NaOH solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), this compound (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).[1][2]
-
Add toluene (20 mL) and deionized water (2 mL) to the vessel.[1][2]
-
Heat the reaction mixture to 90 °C and stir for 5 hours.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to obtain 2-(o-tolyl)-3-pyridinamine.[1][2]
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. TCI Practical Example: Suzuki-Miyaura Cross Coupling with this compound | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. TCI Practical Example: Suzuki-Miyaura Cross Coupling with this compound | TCI EUROPE N.V. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: PdCl₂(Amphos)₂ vs. Nickel-Based Catalyst Systems in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Palladium-catalyzed cross-coupling reactions have long been the gold standard for their reliability and broad substrate scope. Among the vast array of palladium catalysts, PdCl₂(Amphos)₂ , a well-defined and air-stable precatalyst, has distinguished itself, especially in challenging Suzuki-Miyaura couplings.
However, the high cost and relative scarcity of palladium have spurred significant research into alternatives using more earth-abundant and economical first-row transition metals. Nickel-based catalyst systems have emerged as a powerful and often complementary alternative, exhibiting unique reactivity and advantages in specific applications.[1]
This guide provides an objective comparison of the performance of PdCl₂(Amphos)₂ against common nickel-based catalyst systems, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in catalyst selection.
I. Catalyst System Profiles
PdCl₂(Amphos)₂ (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II))
This is a robust, air-stable Pd(II) precatalyst that provides a convenient entry point for the bulky and electron-rich Amphos ligand into a reaction.[2] It is particularly effective for the Suzuki-Miyaura cross-coupling of heteroaryl chlorides, which are often less reactive but more cost-effective starting materials.[2][3] The catalyst's design allows for high turnover numbers (TON) and applicability to substrates with functional groups like free amines, which can act as poisons for other catalysts.[3]
Nickel-Based Catalyst Systems (e.g., NiCl₂ with phosphine ligands)
Nickel catalysts represent a more sustainable and cost-effective alternative to palladium.[1][4] They have demonstrated superior efficiency for certain transformations, including reactions involving heteroaryl substrates, the coupling of sp³-hybridized carbons, and the use of aryl carbamates or carbonates as electrophiles.[1] While highly reactive, nickel catalysts can be more sensitive to air and moisture, and their reaction mechanisms are often more complex, potentially involving Ni(I) or Ni(III) intermediates alongside the typical Ni(0)/Ni(II) cycle.[1]
II. Performance Data Presentation
The following tables summarize quantitative data from representative Suzuki-Miyaura cross-coupling reactions to facilitate a direct comparison.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids
| Parameter | PdCl₂(Amphos)₂ | NiCl₂(PPh₃)₂ |
| Reaction | 3-Amino-2-chloropyridine + 2-Methylphenylboronic acid | Aryl Halide + Phenylboronic acid |
| Catalyst Loading | 1 mol% | ~3 mol% |
| Base | K₂CO₃ (1.5 eq.) | K₃PO₄ (crushed, ~1.1 g for 4 mmol substrate)[5] |
| Solvent | Toluene / H₂O (10:1) | Toluene (degassed)[5] |
| Temperature | 90 °C (Reflux) | Not specified, likely elevated |
| Time | 5 hours | Not specified |
| Yield | 79% | Yield is substrate-dependent |
| Reference | TCI Practical Example | Laboratory Procedure Example[5] |
Table 2: General Benchmarking of Catalyst Systems
| Feature | PdCl₂(Amphos)₂ & other modern Pd-systems | Nickel-Based Systems |
| Cost | Higher (precious metal) | Lower (earth-abundant metal)[1] |
| Air/Moisture Stability | Generally high for precatalysts[3] | Can be sensitive, often requiring inert atmosphere[6] |
| Substrate Scope | Excellent for aryl/vinyl halides, triflates. Specialized ligands for chlorides.[7] | Strong performance with aryl chlorides, esters, carbamates.[1][8] Excellent for sp³-C coupling.[1] |
| Functional Group Tolerance | Generally very high and predictable.[9] | Can be affected by coordinating functional groups.[9][10] |
| Typical Conditions | Often milder temperatures and lower base concentrations.[1] | May require higher temperatures and catalyst loadings.[1] |
| Key Advantages | Broad applicability, high reliability, well-understood mechanisms. | Low cost, unique reactivity, sustainable.[1][11] |
| Key Disadvantages | High cost. | Potentially lower functional group tolerance, more complex mechanisms.[1][9] |
III. Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the selection and use of these catalyst systems.
Figure 1. A generalized catalytic cycle for cross-coupling reactions (M = Pd or Ni).
Figure 2. Standard experimental workflow for a cross-coupling reaction.
IV. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using PdCl₂(Amphos)₂[3][5][6]
This protocol is based on a documented procedure for the coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid.
Materials:
-
3-Amino-2-chloropyridine (1.0 eq.)
-
2-Methylphenylboronic acid (1.2 eq.)
-
PdCl₂(Amphos)₂ (1 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Toluene
-
Deionized Water
-
Reaction vessel (e.g., 3-neck flask) with condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, PdCl₂(Amphos)₂, and potassium carbonate.
-
Add toluene and deionized water in a 10:1 ratio (e.g., 20 mL toluene, 2 mL water).
-
Seal the vessel and establish an inert atmosphere by purging with nitrogen for 15-20 minutes.
-
With vigorous stirring, heat the reaction mixture to 90 °C and maintain for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Add water to the reaction mixture and transfer to a separatory funnel. Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product.
Protocol 2: Suzuki-Miyaura Coupling Using a Nickel-Based System[7]
This protocol is a general procedure for the synthesis of a biaryl compound using a NiCl₂(PPh₃)₂ catalyst.
Materials:
-
Aryl halide (e.g., arylbromide) (1.0 eq., 4 mmol)
-
Phenylboronic acid (0.5 g)
-
NiCl₂(PPh₃)₂ (0.13 g)
-
Potassium Phosphate (K₃PO₄), crushed (1.7 g)
-
Toluene, degassed (10 mL)
-
Reaction vial with a sealable cap
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial, add the aryl halide, phenylboronic acid, NiCl₂(PPh₃)₂, and crushed potassium phosphate.
-
Seal the vial and purge with an inert gas (nitrogen or argon).
-
Using a syringe, add 10 mL of degassed toluene to the vial.
-
Place the vial in a heating block or oil bath and stir at the desired temperature (e.g., 80-100 °C) for the required time (typically several hours to overnight).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash twice with 10 mL of water.
-
Wash the organic layer with 5 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
V. Conclusion and Catalyst Selection Strategy
The choice between PdCl₂(Amphos)₂ and a nickel-based system is not a matter of direct superiority but of strategic selection based on the specific synthetic challenge.
-
Choose PdCl₂(Amphos)₂ or similar advanced palladium systems when:
-
Cost is not the primary constraint.
-
High functional group tolerance and predictable reactivity are paramount.
-
The substrate is a challenging heteroaryl chloride.
-
Reproducibility and mild reaction conditions are critical, especially in late-stage synthesis or process development.
-
-
Choose a nickel-based system when:
-
Cost-effectiveness and sustainability are major drivers.[1]
-
The reaction involves coupling of sp³ carbons or specific substrates like aryl esters where nickel excels.[1]
-
The substrates and functional groups are known to be compatible with nickel's distinct reactivity.[9]
-
A different reactivity profile is needed to overcome limitations of a palladium catalyst.
-
Ultimately, both palladium and nickel catalysts are indispensable tools. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency, cost, and novelty.
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd 132: PdCl2 (Amphos)2 | CAS 887919 35 9 | Johnson Matthey [matthey.com]
- 3. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 6. Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PdCl2(Amphos)2: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat all PdCl2(Amphos)2 waste as hazardous and consult your institution's Environmental Health and Safety (EHS) office for specific local and national regulations.
The proper disposal of palladium catalysts such as Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly known as this compound, is critical to ensure laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the material in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact : Prevent contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with soap and plenty of water.[1][2]
-
Prevent Dust Formation : Handle the solid material carefully to avoid creating dust.[3]
-
Inert Atmosphere : For larger quantities or when handling the catalyst after a reaction (where it may be pyrophoric), it is prudent to handle it under an inert atmosphere.[1]
Step-by-Step Disposal Procedure
The primary and universally accepted method for the disposal of this compound is to treat it as hazardous waste and transfer it to a licensed waste disposal company.[2] For larger quantities, recycling the palladium content is a viable and environmentally preferred option.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container : Designate a specific, clearly labeled, and chemically compatible container for this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling : Label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
-
The CAS number: 887919-35-9
-
The hazard characteristics (e.g., Irritant, Environmental Hazard).
-
The date of accumulation.
-
-
Segregation : Do not mix this waste with other waste streams, especially incompatible materials.[3]
Step 2: Preparing for Disposal
-
Solid Waste : Collect solid residues of the catalyst, contaminated lab supplies (e.g., weighing boats, filter paper), and PPE in the designated hazardous waste container.
-
Liquid Waste : If the catalyst is in a solution, collect it in a separate, labeled hazardous waste container for liquids. The first rinse of any container that held the chemical should be collected as hazardous waste.[4]
-
Empty Containers : Thoroughly empty and rinse the original container. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[4]
Step 3: Storage Pending Disposal
-
Secure Storage : Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment : It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Follow Institutional Protocols : Adhere to your institution's specific guidelines for the storage of hazardous waste, including time limits for accumulation.
Step 4: Arranging for Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation : Complete any required waste disposal forms or manifests as instructed by your EHS office.
Disposal Options: A Comparative Overview
For institutions that generate significant quantities of palladium waste, exploring recycling and recovery options is encouraged.[5]
| Disposal Option | Description | Key Considerations |
| Licensed Hazardous Waste Disposal | The most common and straightforward method. The waste is transported and managed by a certified company. | Ensures compliance with local and national regulations.[2] |
| Incineration | High-temperature combustion of the waste at a specialized facility. | Must be performed at a facility that can handle the specific chemical composition and manage emissions and ash disposal.[6] |
| Secure Landfill | Disposal in a landfill specifically designed and permitted to accept hazardous waste. | Generally considered the least preferred option from an environmental standpoint.[6] |
| Recycling and Recovery | Reclamation of palladium from the waste stream. Methods include incineration to recover palladium from the ash, high-temperature chlorinated volatilization, and wet chemical processing.[7] | Environmentally responsible and can be cost-effective for larger quantities. Requires coordination with a specialized precious metal refiner.[6][8] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions.
References
- 1. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. This compound | Chlorides | Ambeed.com [ambeed.com]
- 6. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 7. huaruicarbon.com [huaruicarbon.com]
- 8. Palladium Catalyst — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
